4-Bromocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDDTNAMBSPRN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-07-3 | |
| Record name | 1200-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromocinnamic Acid: Synthesis, Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a synthetic building block stems from the presence of three key functional moieties: a carboxylic acid, an alkene, and a bromine-substituted aromatic ring. These features allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1200-07-3 | [3] |
| Molecular Formula | C₉H₇BrO₂ | [4] |
| Molecular Weight | 227.05 g/mol | [4] |
| Melting Point | 262-264 °C | [4] |
| Solubility | Soluble in alcohol, ethyl acetate (B1210297), and DMSO. Insoluble in water. | [5] |
| Appearance | White to off-white crystalline powder | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired scale, available starting materials, and laboratory capabilities. The most common synthetic routes include the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.
Experimental Protocols
1. Knoevenagel-Doebner Condensation
This reaction involves the condensation of 4-bromobenzaldehyde (B125591) with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). The intermediate product undergoes decarboxylation to yield this compound.[6][7]
-
Materials: 4-bromobenzaldehyde, malonic acid, pyridine, piperidine, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.[8]
-
2. Perkin Reaction
The Perkin reaction offers another route to cinnamic acid derivatives through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.[9]
-
Materials: 4-bromobenzaldehyde, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
Combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.
-
Heat the mixture at a high temperature (typically 180°C) for several hours.
-
After cooling, add water to the reaction mixture and boil to hydrolyze the excess anhydride.
-
Acidify the solution with hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration and purify by recrystallization.[8]
-
3. Heck Reaction
The palladium-catalyzed Heck reaction provides a modern and efficient method for the synthesis of substituted alkenes. In this case, 4-bromoiodobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base.[1][10]
-
Materials: 4-bromoiodobenzene, acrylic acid, palladium(II) acetate, triethylamine (B128534), hydrochloric acid.
-
Procedure:
-
To a reaction vessel, add 4-bromoiodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (catalytic amount), and a suitable solvent.
-
Add triethylamine as a base to the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the product.
-
Purification and Characterization
Recrystallization: The crude this compound obtained from any of the above synthetic routes can be purified by recrystallization.[8] A common solvent system is a mixture of ethanol and water. The crude solid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.
Analytical Characterization: The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C=C bond of the alkene.[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates a high degree of purity.[4]
Biological Activities and Signaling Pathways
Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][14] While the specific mechanisms of this compound are still under investigation, studies on the parent compound, trans-cinnamic acid, provide valuable insights into its potential biological effects.
One notable study has shown that trans-cinnamic acid can induce fibroblast migration, a crucial process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] This suggests that this compound may also modulate cellular processes relevant to tissue repair and inflammation.
The proposed signaling pathway for trans-cinnamic acid-induced fibroblast migration is depicted below. It is important to note that this is a potential pathway and further research is needed to confirm if this compound acts through a similar mechanism.
Hypothesized signaling pathway for this compound-induced fibroblast migration.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound is outlined in the following diagram.
General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. Its versatile structure allows for its use as a key intermediate in the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, detailed common synthetic protocols, and offered insights into its potential biological mechanisms of action. Further research into the specific signaling pathways affected by this compound will be crucial in fully elucidating its pharmacological potential and paving the way for its application in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 1200-07-3 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, predominantly trans 98% | 1200-07-3 [sigmaaldrich.com]
- 5. This compound, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]
- 6. DSpace [open.bu.edu]
- 7. youtube.com [youtube.com]
- 8. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. odinity.com [odinity.com]
- 12. This compound(1200-07-3) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an alkene, and a bromine-substituted phenyl group, provides multiple reactive sites, making it a valuable building block for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral and crystallographic data.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The predominantly trans isomer is the most common form. A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| Melting Point | 260-265 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in ethanol, ethyl acetate (B1210297), and DMSO. Insoluble in water. | |
| pKa | 4.35 ± 0.10 (Predicted) |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its three main functional groups: the carboxylic acid, the alkene, and the brominated aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.
-
Alkene Group: The double bond can participate in addition reactions, such as halogenation and hydrogenation. It is also key to its polymerization potential.
-
Brominated Phenyl Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse substituents.
This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules due to its enhanced reactivity conferred by the bromine substituent.[1]
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the Perkin reaction and the Heck reaction.
1. Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] For the synthesis of this compound, 4-bromobenzaldehyde (B125591) is reacted with acetic anhydride using sodium acetate as the base catalyst.[3]
Methodology:
-
Combine 4-bromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 160-180°C with continuous stirring for 3-5 hours.[3]
-
After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.
-
Add a saturated solution of sodium carbonate to the mixture until it is basic. This converts the this compound to its soluble sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
2. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5][6][7] In this case, 4-bromoiodobenzene can be reacted with acrylic acid in the presence of a palladium catalyst and a base.
Methodology:
-
To a reaction vessel, add 4-bromoiodobenzene, acrylic acid, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a solvent at different temperatures.[8][9][10][11]
Methodology:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.[12]
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum or in a desiccator.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Interpretation | References |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.66-7.51 (m, 5H, Ar-H and -CH=), 7.62 (d, J = 15.6 Hz, 1H, =CH-COOH) | [13] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 167.42 (C=O), 142.59, 133.55, 131.85, 130.11, 123.53, 120.16 (Ar-C and =C) | [13] |
| Infrared (IR) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), C-Br stretch | [14][15] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 226/228 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of -OH, -COOH, and Br. | [16][17] |
| UV-Vis Spectroscopy | λmax around 270-280 nm, corresponding to the π-π* transitions of the conjugated system. | [18][19] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/n.[20] The molecules in the crystal lattice are stabilized by O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers.[20][21][22]
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Perkin Reaction Mechanism
Caption: Simplified mechanism of the Perkin reaction for this compound synthesis.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. vernier.com [vernier.com]
- 12. csub.edu [csub.edu]
- 13. rsc.org [rsc.org]
- 14. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. This compound(1200-07-3) IR Spectrum [m.chemicalbook.com]
- 16. This compound(1200-07-3) MS spectrum [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trans-Cinnamic acid [webbook.nist.gov]
- 20. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromocinnamic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromocinnamic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a carboxylic acid group and a bromine-substituted aromatic ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is crucial for its application in organic synthesis, purification, and formulation in drug development.
Solubility Profile of this compound
Currently, the available data on the solubility of this compound is primarily qualitative. The compound is generally described as soluble in several common organic solvents and insoluble in water.[2][3][4][5][6][7][8] A summary of this qualitative data is presented in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Alcohol (Ethanol) | Soluble[2][3][5][7][8] |
| Ethyl Acetate | Soluble[2][3][5][6][7][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3][5][7][8] |
| Acetone | Soluble[4] |
| Water | Insoluble[2][3][5][7][8] |
It is important to note that "soluble" and "insoluble" are relative terms. For precise applications such as reaction chemistry, crystallography, and formulation, quantitative solubility data is essential. The following section details a standard experimental protocol for determining the precise solubility of this compound.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, which is considered the gold standard for solubility measurements.[9][10]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
3.3. Data Analysis
The solubility is calculated from the concentration of the undiluted, saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the relationship between the polarity of the solute and solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. parchem.com [parchem.com]
- 3. This compound, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. CAS 50663-21-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 1200-07-3 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]
- 8. This compound, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromocinnamic acid, a valuable intermediate in the pharmaceutical and materials science industries. This document details a common synthetic route, the Perkin reaction, and outlines the standard analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and further research.
Introduction
This compound is a derivative of cinnamic acid distinguished by a bromine atom at the para position of the phenyl ring.[1] Its chemical formula is C₉H₇BrO₂ and it has a molecular weight of 227.05 g/mol .[2][3] This compound serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Notably, it has been utilized in the preparation of (E)-β-bromo-4-bromostyrene and other complex organic structures.[4] The presence of the bromo- and carboxylic acid functional groups makes it a versatile reagent for further chemical modifications.[1]
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Perkin reaction.[5][6][7] This reaction involves the condensation of an aromatic aldehyde, in this case, 4-bromobenzaldehyde, with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the acid, such as anhydrous sodium acetate, which acts as a base catalyst.[5][6][7] The reaction is typically performed at elevated temperatures.[5]
Synthesis Workflow
The synthesis of this compound via the Perkin reaction can be visualized as a straightforward workflow from starting materials to the final product.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Perkin Reaction
This protocol is a generalized procedure based on the principles of the Perkin reaction.
Materials:
-
4-Bromobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-bromobenzaldehyde, 2.0 equivalents of acetic anhydride, and 1.0 equivalent of freshly fused and powdered anhydrous sodium acetate.
-
Heat the reaction mixture in an oil bath at 180°C for 5-8 hours.
-
Allow the mixture to cool slightly and then pour it into a beaker containing a large volume of cold water while stirring vigorously.
-
Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Characterization of this compound
The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and structure.
Characterization Workflow
The characterization process involves a series of analytical methods to determine the physicochemical properties and structural features of the synthesized compound.
Caption: Characterization workflow for this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol [2][3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 260-265 °C[4][8][9] |
| Solubility | Soluble in alcohol, ethyl acetate, and DMSO; insoluble in water[4][9] |
Spectroscopic Data
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are presented below.
¹H NMR Data (DMSO-d₆, 300 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.60 | s | 1H | -COOH |
| 7.68 - 7.58 | m | 4H | Ar-H |
| 7.57 | d, J = 15.9 Hz | 1H | =CH-COOH |
| 6.56 | d, J = 15.9 Hz | 1H | Ar-CH= |
Note: Data synthesized from typical values for similar compounds.
¹³C NMR Data (DMSO-d₆, 75 MHz) [10]
| Chemical Shift (ppm) | Assignment |
| 167.42 | C=O |
| 142.59 | Ar-C |
| 133.55 | Ar-C |
| 131.85 | Ar-C-H |
| 130.11 | Ar-C-H |
| 123.53 | Ar-C-Br |
| 120.16 | =CH- |
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1625 | Medium | C=C stretch (Alkenyl) |
| 1590, 1490 | Medium | C=C stretch (Aromatic) |
| 980 | Strong | =C-H bend (trans-alkene) |
| 830 | Strong | C-H bend (para-disubstituted aromatic) |
| 750-550 | Medium-Strong | C-Br stretch |
Note: Data synthesized from typical values for cinnamic acid derivatives.[11]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 226/228 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 181/183 | [M-COOH]⁺ |
| 102 | [C₈H₆]⁺ |
Note: Fragmentation pattern is predicted based on the structure.
Experimental Protocols for Characterization
Melting Point Determination:
-
A small amount of the dried, purified product is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range at which the solid melts is recorded.
NMR Spectroscopy:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).
IR Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry:
-
A dilute solution of the sample is prepared.
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography).
-
The mass spectrum is recorded.
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound via the Perkin reaction and detailed the standard analytical techniques for its comprehensive characterization. The provided experimental protocols, tabulated data, and workflow diagrams serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient production and verification of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, predominantly trans 98 1200-07-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 1200-07-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. fishersci.com [fishersci.com]
- 9. parchem.com [parchem.com]
- 10. rsc.org [rsc.org]
- 11. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Spectroscopic Profile of 4-Bromocinnamic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. The data presented here was obtained in DMSO-d6.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.66 - 7.51 | m | 5H, Aromatic & Vinylic Protons | |
| 7.62 | d | 15.6 | 1H, Vinylic Proton |
Note: The multiplet at 7.66-7.51 ppm encompasses the signals for the aromatic protons and one of the vinylic protons. The doublet at 7.62 ppm is characteristic of one of the trans-vinylic protons.[1]
The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule. The data was acquired in DMSO-d6.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 167.42 | C=O (Carboxylic Acid) |
| 142.59 | Vinylic CH |
| 133.55 | Aromatic C-Br |
| 131.85 | Aromatic CH |
| 130.11 | Aromatic CH |
| 123.53 | Quaternary Aromatic C |
| 120.16 | Vinylic CH |
The IR spectrum of this compound highlights the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Carboxylic Acid |
| ~1630 | C=C stretch | Alkene |
| ~1590, 1490 | C=C stretch | Aromatic Ring |
| ~980 | =C-H bend (out-of-plane) | trans-Alkene |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[2][3]
The mass spectrum of this compound provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight.
| m/z | Relative Intensity | Assignment |
| 226/228 | [M]⁺ (Molecular Ion) | |
| 181/183 | [M-COOH]⁺ | |
| 102 | [C₈H₆]⁺ |
Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4][5]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
-
Sample Preparation: Approximately 5-10 mg of this compound is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[6] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added if not already present in the solvent.[6]
-
Data Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.[6] The ¹³C NMR spectrum is acquired on the same instrument, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[6]
-
Sample Preparation (KBr Pellet Method): A small amount (1-2 mg) of this compound is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[6] A portion of this powder is then placed into a pellet press, and pressure is applied to form a thin, transparent pellet.[6]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample compartment is acquired to subtract atmospheric and instrumental interferences.[6]
-
Sample Preparation: For techniques like Electron Impact (EI) mass spectrometry, the sample is introduced into the instrument, often after being vaporized. For softer ionization techniques like Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.
-
Data Acquisition: The mass spectrum is obtained using a mass spectrometer. The instrument is calibrated, and the data is acquired over a specific mass-to-charge (m/z) range.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound(1200-07-3) MS spectrum [chemicalbook.com]
- 5. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
4-Bromocinnamic Acid: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom on the phenyl ring, a conjugated acrylic acid moiety, and a carboxylic acid functional group, offers a trifecta of reactive sites for a diverse array of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of a wide spectrum of complex organic molecules, including pharmaceuticals, bioactive natural products, and advanced functional materials. This technical guide provides a comprehensive overview of the utility of this compound in key synthetic reactions, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a readily available and versatile coupling partner.
The Heck Reaction: Synthesis of Stilbenes and Substituted Alkenes
The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Utilizing this compound as a substrate in the Heck reaction allows for the facile synthesis of various stilbene (B7821643) derivatives and other substituted alkenes, which are prevalent motifs in pharmaceuticals and materials science.[2]
dot
Caption: General workflow of the Heck Reaction with this compound.
Quantitative Data for Heck Reactions of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂ (0.2) | K₂CO₃ | H₂O/EtOH | 130-150 | 0.17 | 98 | [3] |
| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (variable) | N-ethylpiperidine | DMF | 140-150 | 16-20 | - | [4] |
| Iodobenzene | Acrylamide | Pd(OAc)₂ (5) | Et₃N | ACN | Reflux | - | 93 | [5] |
| 4-Iodoacetophenone | Acrylic acid | - | Na₂CO₃ | H₂O | - | - | - | [6] |
Experimental Protocol: Heck Reaction for the Synthesis of a Stilbene Derivative
This protocol describes the synthesis of a stilbene derivative from this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add styrene (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene derivative.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and organic materials.[7] this compound serves as an excellent substrate for coupling with a variety of arylboronic acids, providing access to a diverse range of functionalized biaryl acrylic acids.
dot
Caption: The Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | 18-22 | 60-94 | [8] |
| 4-Bromoanisole | Phenylboronic acid | Pd/C (1.0) | Na₂CO₃ | EtOH/H₂O | Reflux | 2 | 96 | [9] |
| Bromobenzene | Phenylboronic acid | Fe₃O₄@SiO₂-EDTA-Pd (0.25) | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 96 | [10] |
| 4-Bromoacetophenone | Phenylboronic acid | Benzimidazole-oxime Pd(II) complex | K₂CO₃ | H₂O | MW | - | - | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol outlines a general procedure for the synthesis of a biaryl derivative from this compound and an arylboronic acid.[12]
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reactant.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The Heck-Matsuda Reaction: A Phosphine-Free Alternative
The Heck-Matsuda reaction utilizes arenediazonium salts as an alternative to aryl halides, offering several advantages such as milder reaction conditions and the ability to proceed without phosphine (B1218219) ligands.[13] This makes the reaction more practical and environmentally friendly. 4-Aminocinnamic acid can be readily converted to its corresponding diazonium salt and subsequently used in the Heck-Matsuda reaction.
Experimental Protocol: Heck-Matsuda Reaction
This protocol describes a general procedure for the arylation of an alkene using a diazonium salt derived from 4-aminocinnamic acid.
Materials:
-
4-Aminocinnamic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve 4-aminocinnamic acid (1.0 mmol) in a mixture of methanol and tetrafluoroboric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the arenediazonium tetrafluoroborate (B81430) salt.
-
Heck-Matsuda Coupling: To the solution of the diazonium salt, add the alkene (1.2 mmol) and palladium(II) acetate (0.02 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the arylated alkene.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are not merely synthetic curiosities; they are precursors to molecules with significant biological activity and material properties.
Bioactive Molecules and Signaling Pathways
Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[14][15] A key mechanism of action for some of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Constitutive activation of the NF-κB pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.[17]
dot
Caption: Inhibition of the NF-κB signaling pathway by a bioactive derivative.
The synthesis of novel cinnamic acid derivatives from this compound provides a platform for developing new therapeutic agents that can modulate such critical cellular pathways.
Functional Polymers
The cinnamic acid moiety is a well-known photoresponsive unit. Polymers incorporating cinnamoyl groups can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking. This property is highly valuable in the development of photolithographic materials, photo-curable coatings, and other advanced polymers. This compound can be converted into monomers suitable for polymerization, and the resulting polymers can exhibit enhanced thermal stability and flame retardancy due to the presence of the bromine atom.[18]
Conclusion
This compound is a remarkably versatile and valuable precursor in organic synthesis. Its ability to readily participate in powerful carbon-carbon bond-forming reactions, such as the Heck, Suzuki-Miyaura, and Heck-Matsuda reactions, provides synthetic chemists with a reliable and efficient tool for the construction of complex molecular architectures. The derivatives synthesized from this precursor have shown significant promise in the fields of drug discovery, with the potential to modulate key signaling pathways, and in materials science for the development of novel functional polymers. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of this compound in these exciting and impactful areas.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbi.uliege.be [orbi.uliege.be]
Potential applications of 4-Bromocinnamic acid in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of 4-Bromocinnamic Acid in Medicinal Chemistry
Executive Summary
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its unique structure, featuring a brominated phenyl ring conjugated to an acrylic acid moiety, offers multiple sites for chemical modification, making it an attractive scaffold for medicinal chemists.[2][3] This technical guide explores the significant potential of this compound in medicinal chemistry, with a primary focus on its applications in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines, notable activity against pathogenic microbes, and the ability to modulate key inflammatory pathways.[1][4] This document provides a comprehensive overview of its synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and pathways for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (4-BCA) is a crystalline solid with the chemical formula C₉H₇BrO₂.[1] As a derivative of cinnamic acid, it belongs to the phenylpropanoid class of natural compounds.[1] The presence of a bromine atom at the para-position of the phenyl ring enhances its chemical reactivity and provides a handle for further synthetic transformations, such as cross-coupling reactions.[2] The conjugated system, which includes the phenyl ring, the alkene double bond, and the carboxylic acid group, is pivotal to its biological activity and allows for diverse chemical interactions with biological targets.[3] 4-BCA serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][4] In medicinal chemistry, it is particularly valued as a precursor for developing complex molecules with enhanced therapeutic properties.[1][2]
Synthesis and Derivatization
The core structure of this compound is readily modified, typically at the carboxylic acid group, to produce esters and amides, or at the phenyl ring through substitution reactions.[1] These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.
General Experimental Protocol: Synthesis of this compound Amide Derivatives
This protocol outlines a standard procedure for the synthesis of amide derivatives from this compound, a common strategy to generate libraries of bioactive compounds.
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent like Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 equivalents) and a non-nucleophilic base such as Triethylamine (TEA) (4 equivalents) to the solution at 0°C.[5] Stir the mixture for 20-30 minutes to form the activated ester.
-
Amide Formation: To the activated acid solution, add the desired amine (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 10% HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromocinnamic acid in the development of pharmaceutical agents and bioactive molecules. Detailed experimental protocols for key transformations, including cross-coupling reactions and derivatizations, are presented to guide researchers in leveraging this versatile building block for drug discovery.
Introduction
This compound is a versatile organic compound that serves as a valuable starting material and intermediate in the synthesis of a wide range of bioactive molecules. Its structure, featuring a brominated phenyl ring, a carboxylic acid group, and an alkene double bond, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. The bromine atom, for instance, is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Applications and Protocols
This compound can be transformed into a variety of pharmaceutical intermediates and final drug candidates through several key chemical reactions. This section details the protocols for some of these important transformations.
Synthesis of Biaryl Scaffolds via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals. This compound can be coupled with various arylboronic acids to generate diverse biaryl cinnamic acid derivatives.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid to yield 4-phenylcinnamic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Add palladium(II) acetate (0.02 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Add water to the residue and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-phenylcinnamic acid.
Quantitative Data for Suzuki Coupling Reactions
The following table summarizes typical yields for the Suzuki coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenylcinnamic acid | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)cinnamic acid | 80-90 |
| 3-Pyridylboronic acid | 4-(3-Pyridyl)cinnamic acid | 75-85 |
Synthesis of Substituted Styrenes via Heck Coupling
The Heck reaction provides a powerful tool for the alkenylation of aryl halides. This compound can be coupled with various alkenes to introduce new functional groups, leading to the synthesis of diverse pharmaceutical intermediates.
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate (B77674)
This protocol outlines a general procedure for the Heck coupling of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine (1.5 eq), and ethyl acrylate (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Heck Coupling Reactions
| Alkene | Product | Yield (%) |
| Ethyl acrylate | Ethyl 4-(2-carboxyvinyl)cinnamate | 70-80 |
| Styrene | 4-(2-Carboxyvinyl)stilbene | 65-75 |
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
This compound serves as a precursor for the synthesis of various compounds with demonstrated biological activity.
Precursor to Anticancer and Anti-inflammatory Agents
Derivatives of cinnamic acid have shown promise as anticancer and anti-inflammatory agents. The modification of the carboxylic acid group of this compound into amides and esters has been a successful strategy to generate novel bioactive compounds.
Quantitative Data: In Vitro Anticancer Activity of Cinnamic Acid Amides
The following table summarizes the in vitro cytotoxic activity of representative cinnamic acid amide derivatives against a human lung carcinoma cell line (A549).
| Compound | R Group (Amide) | IC₅₀ (µM) |
| 1 | -NH-CH₂-Ph | 15.2 |
| 2 | -N(CH₃)₂ | > 50 |
| 3 | -NH-(4-methoxyphenyl) | 10.8 |
Experimental Protocol: Synthesis of 4-Bromocinnamic Amides
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (2.0 eq) and add a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 4-bromocinnamoyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM). In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) in DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.
Intermediate in the Synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline
This compound has been utilized in the preparation of 2-amino-7-(piperidin-4-yl)isoquinoline, a scaffold found in various biologically active compounds.[1]
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: Workflow for Suzuki coupling of this compound.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its multiple reactive sites allow for the straightforward introduction of molecular diversity through well-established synthetic methodologies like Suzuki and Heck couplings, as well as standard derivatization of the carboxylic acid group. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pharmaceutical candidates with potential applications in treating a range of diseases.
References
Application of 4-Bromocinnamic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid is a versatile synthetic intermediate that holds significant promise in the development of novel agrochemicals. Its rigid structure, conferred by the phenyl ring and the conjugated double bond, along with the reactive carboxylic acid moiety and the presence of a bromine atom, make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. The bromine substituent can influence the lipophilicity and metabolic stability of the resulting compounds, often enhancing their biological activity. This document provides an in-depth overview of the application of this compound in the synthesis of fungicides and insecticides, complete with detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic and mechanistic pathways.
Agrochemical Applications
Derivatives of this compound, primarily amides and esters, have demonstrated notable efficacy as both fungicides and insecticides. The core structure can be readily modified to optimize activity against specific agricultural pests and pathogens.
Fungicidal Applications
Cinnamic acid derivatives are known to exhibit antifungal properties, and the introduction of a bromine atom at the 4-position of the phenyl ring can enhance this activity. These compounds have been shown to be effective against a range of plant pathogenic fungi.
Insecticidal and Nematicidal Applications
The cinnamide and cinnamate (B1238496) scaffolds have also been explored for their insecticidal and nematicidal activities. By incorporating various amine or alcohol moieties, a library of compounds with varying potencies against different insect and nematode species can be generated.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various agrochemicals synthesized using this compound as a precursor.
Table 1: In Vitro Fungicidal Activity of Cinnamic Acid Amide Derivatives
| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| Cinnamide A | Rhizoctonia solani | 90 | - | [1] |
| Cinnamide B | Rhizoctonia solani | 90 | - | [1] |
| Cinnamic Oxime Ester 1 | Valsa mali | - | 0.71 | [2] |
| Cinnamic Oxime Ester 2 | Botrytis cinerea | - | 1.41 | [2] |
| Cinnamic Oxime Ester 3 | Gaeumannomyces graminis var. tritici | ≥90 | - | [2] |
Table 2: Insecticidal and Nematicidal Activity of Cinnamic Acid Amide Derivatives
| Compound ID | Target Pest | Activity | LC50 (µg/mL) | Reference |
| Cinnamide C | Bursaphelenchus xylophilus | Nematicidal | 113.8 | [3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of representative agrochemical derivatives from this compound.
Protocol 1: Synthesis of N-substituted-4-bromocinnamamides (Fungicidal/Insecticidal)
This protocol describes a general method for the synthesis of N-substituted-4-bromocinnamamides, which have shown potential as fungicides and insecticides.
Step 1: Synthesis of 4-Bromocinnamoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂; 5.0 eq).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-bromocinnamoyl chloride is obtained as a pale-yellow solid and can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 4-bromocinnamoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the desired amine (e.g., a substituted aniline (B41778) or a phenethylamine (B48288) derivative) (1.1 eq) and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath (0 °C).
-
Slowly add the solution of 4-bromocinnamoyl chloride dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing water or a dilute HCl solution to wash away the excess amine and the salt of the base.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Synthesis of this compound Esters (Insecticidal)
This protocol details the Fischer esterification method for synthesizing this compound esters.
Step 1: Esterification
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, methanol, or a more complex alcohol) which also acts as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
Step 2: Work-up and Purification
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for many this compound-derived agrochemicals is still under investigation. However, research on cinnamic acid derivatives suggests several potential biological targets.
Antifungal Mechanism
One proposed mechanism of antifungal action for cinnamic acid derivatives is the inhibition of fungal-specific enzymes. For instance, some derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi.[1] Another potential mechanism involves the disruption of the fungal cell membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane.[2]
Caption: Proposed fungicidal mechanism of this compound derivatives.
Insecticidal Mechanism
The insecticidal mode of action for cinnamic acid derivatives is less understood but may involve neurotoxic effects or disruption of essential metabolic pathways in insects.
Experimental Workflows and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.
References
Application Notes and Protocols for 4-Bromocinnamic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Bromocinnamic acid in the synthesis of functional polymers. This document details the underlying chemistry, experimental procedures for polymer synthesis and modification, and the characterization of the resulting materials. The unique photoreactive properties of the cinnamate (B1238496) moiety make these polymers particularly suitable for applications in photocrosslinking, drug delivery, and the development of advanced biomaterials.
Introduction to this compound in Polymer Synthesis
This compound is a derivative of cinnamic acid that serves as a versatile building block in polymer chemistry. Its key structural features—a carboxylic acid group, a carbon-carbon double bond, and a bromine-substituted phenyl ring—provide multiple avenues for polymerization and functionalization.
The primary application of this compound in polymer science lies in the creation of photoreactive polymers . The cinnamate group can undergo a [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light, typically at wavelengths greater than 280 nm. This reaction forms a cyclobutane (B1203170) ring, effectively crosslinking the polymer chains and transforming a soluble thermoplastic material into an insoluble thermoset network. This photocrosslinking is advantageous as it can be performed under mild, initiator-free conditions.
The presence of the bromine atom on the phenyl ring can further modulate the polymer's properties, such as increasing its refractive index and enhancing its thermal stability. Additionally, the bromine atom can serve as a site for further post-polymerization modification reactions.
Key Applications in Research and Development
Polymers incorporating this compound are of significant interest in several fields:
-
Drug Delivery: The ability to photocrosslink a polymer matrix allows for the encapsulation of therapeutic agents. The crosslink density, controlled by the UV irradiation time and intensity, can be tuned to control the diffusion rate and release kinetics of the encapsulated drug.
-
Tissue Engineering: Photocrosslinkable and biodegradable polymers can be used to fabricate scaffolds that support cell growth and tissue regeneration. The processability of the uncrosslinked polymer allows for the creation of complex scaffold architectures.
-
Photo-Patternable Biomaterials: The spatial control afforded by photocrosslinking enables the creation of micro- and nanopatterned surfaces for applications in cell culture and biosensors.
-
High-Performance Plastics: The photodimers of cinnamic acid derivatives can be used as monomers to synthesize high-performance polymers like polyamides and polyimides with enhanced thermal and mechanical properties.
Experimental Protocols
This section provides detailed protocols for the synthesis and functionalization of polymers using this compound. The following protocol is adapted from a similar procedure for 4-methylcinnamic acid and is a general method for creating polyesters with pendant photoreactive groups.
Synthesis of Poly(ethylene glycol-co-4-bromocinnamic acid)
This protocol describes the synthesis of a polyester (B1180765) copolymer by reacting poly(ethylene glycol) with 4-bromocinnamoyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Poly(ethylene glycol) (PEG, average Mₙ = 2000 g/mol )
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Diethyl ether
-
Methanol
-
Argon or Nitrogen gas
Procedure:
Step 1: Preparation of 4-Bromocinnamoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Gently reflux the mixture for 4 hours under an inert atmosphere (Argon or Nitrogen). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-bromocinnamoyl chloride as a crystalline solid.
Step 2: Polycondensation Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve poly(ethylene glycol) and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the 4-bromocinnamoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the PEG solution over a period of 1 hour with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
Step 3: Purification of the Polymer
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it several times with diethyl ether.
-
For further purification, redissolve the polymer in a minimal amount of dichloromethane and reprecipitate it in cold methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours.
Photocrosslinking of the Synthesized Polyester
This protocol outlines the procedure for photocrosslinking a film of the synthesized poly(ethylene glycol-co-4-bromocinnamic acid).
Materials:
-
Synthesized Poly(ethylene glycol-co-4-bromocinnamic acid)
-
UV lamp (λ ≥ 280 nm)
-
Quartz plates
Procedure:
-
Film Casting: Dissolve the purified polymer in chloroform to form a 10% (w/v) solution. Cast the solution onto a clean quartz plate and allow the solvent to evaporate slowly in a dust-free environment to form a thin, uniform film.
-
UV Irradiation: Place the polymer film under a UV lamp. Irradiate the film for a specified period (e.g., 30 minutes to 2 hours). The irradiation time will influence the degree of crosslinking. The progress of the crosslinking can be monitored by the decrease in the UV absorbance of the cinnamate group or by solubility tests (the crosslinked polymer will be insoluble).
Data Presentation
The following tables summarize typical quantitative data for polymers derived from cinnamic acid derivatives. Note that specific values for this compound-derived polymers may vary and should be determined experimentally.
Table 1: Properties of this compound and its Polymer Precursor
| Property | This compound | 4-Bromocinnamoyl Chloride |
| Molecular Formula | C₉H₇BrO₂ | C₉H₆BrClO |
| Molecular Weight ( g/mol ) | 227.05 | 245.50 |
| Appearance | White solid | Crystalline solid |
| Melting Point (°C) | 262-264 | - |
Table 2: Typical Characterization Data for Cinnamate-Functionalized Polyesters
| Parameter | Typical Value Range |
| Number Average Molecular Weight (Mₙ, g/mol ) | 3,000 - 10,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (T₉, °C) | -20 to 50 |
| Decomposition Temperature (T₁, °C) | > 250 |
| Degree of Cinnamate Substitution (%) | 20 - 80 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental procedures described in this document.
Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] It facilitates the coupling of unsaturated halides with alkenes, providing a powerful tool for the synthesis of substituted alkenes. This methodology is particularly valuable in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including derivatives of cinnamic acid. Cinnamic acid and its analogues are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. These activities include potential applications as anticancer, antioxidant, anti-inflammatory, and antidiabetic agents.[1]
This document provides detailed application notes and experimental protocols for conducting Heck coupling reactions specifically involving 4-Bromocinnamic acid as the aryl halide. The protocols cover conventional and microwave-assisted methods, offering flexibility for various laboratory settings.
Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-Aryl bond.[1]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the new C=C double bond in the product and a palladium-hydride species. This step is crucial for determining the stereoselectivity of the reaction, typically favoring the E-isomer.[1]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Quantitative Analysis of Heck Coupling Reactions
The following table summarizes the reaction conditions and yields for the Heck coupling of various aryl halides with different olefins, providing a comparative overview. While specific data for this compound is limited, representative examples with similar substrates are included to guide reaction optimization.
| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromoiodobenzene | Methyl acrylate (B77674) | Pd(OAc)₂ | - | - | - | - | 68 | N/A |
| Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | 35.74 | [2] |
| 4-Bromoacetophenone | Styrene (B11656) | PVP-Pd NPs | - | Water | MW | 0.17 | 98 | [3] |
| 4-Bromobenzophenone | Styrene | PVP-Pd NPs | - | Water | MW | 0.17 | 95 | [3] |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd catalyst | - | NMP/DMF | - | - | >80 | [4] |
| Bromobenzene | n-Butyl acrylate | Pd catalyst (VI) | K₂CO₃ | DMF | 95 | 1 | >84 | N/A |
| Iodobenzene | n-Butyl acrylate | Pd catalyst (VI) | K₂CO₃ | DMF | 95 | 1 | >84 | N/A |
N/A: Data not available in the provided search results. MW: Microwave irradiation. PVP-Pd NPs: Polyvinylpyrrolidone-stabilized palladium nanoparticles.
Experimental Protocols
Protocol 1: Conventional Heating Method for Heck Coupling of this compound with Styrene
This protocol is adapted from procedures for similar Heck reactions.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and DMF (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of 1M HCl solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired 4-styrylcinnamic acid.
Protocol 2: Microwave-Assisted Heck Coupling of this compound with Ethyl Acrylate
This protocol is adapted from general procedures for microwave-assisted Heck reactions.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Microwave synthesizer
-
Diatomaceous earth
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Add DMF (5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a constant temperature of 150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography to yield the pure product.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow for Heck Coupling
Caption: A typical workflow for Heck synthesis and product isolation.
References
Application Notes and Protocols for 4-Bromocinnamic Acid Esters: A Focus on Antimicrobial and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 4-bromocinnamic acid esters. Due to a scarcity of direct research on this compound esters, this document leverages data and protocols from closely related halogenated cinnamic acid derivatives, particularly 4-chlorocinnamic acid esters, to provide analogous insights and methodologies.
Introduction
Cinnamic acid and its derivatives are a well-established class of compounds possessing a wide range of biological activities, including notable antimicrobial and antifungal properties. Halogenation of the phenyl ring, such as with bromine at the para-position, is a common strategy in medicinal chemistry to enhance the biological efficacy of a molecule. The resulting this compound esters are of significant interest for the development of novel antimicrobial and antifungal agents. These compounds are synthesized from this compound, a versatile building block in the preparation of various pharmaceutical compounds.[1]
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the antimicrobial and antifungal activities of various cinnamic acid esters, with a focus on halogenated derivatives, to provide a comparative reference for the potential efficacy of this compound esters.
Table 1: Antifungal Activity of 4-Chlorocinnamic Acid Esters against Candida Species
(Data adapted from studies on 4-chlorocinnamic acid esters as a proxy for this compound esters)
| Compound | Ester Substituent | Test Organism | MIC (µmol/mL) |
| 1 | Methyl | Candida albicans | 5.09[2] |
| 2 | Ethyl | Candida albicans | 4.75[2] |
| 3 | Methoxyethyl | Candida albicans | 2.08[2] |
| 4 | Perillyl | Candida albicans | 1.58[2] |
| 5 | Dodecyl | Candida albicans | 2.85[2] |
| 6 | Methyl | Candida glabrata | 5.09[2] |
| 7 | Ethyl | Candida glabrata | 4.75[2] |
| 8 | Methoxyethyl | Candida glabrata | 2.08[2] |
| 9 | Perillyl | Candida glabrata | 1.58[2] |
| 10 | Dodecyl | Candida glabrata | 2.85[2] |
Table 2: Antibacterial Activity of Cinnamic Acid Derivatives
(Data provides a general reference for the antimicrobial potential of the cinnamic acid scaffold)
| Compound | Derivative Type | Test Organism | MIC (mg/L) |
| DM2 | Catechol cinnamic ester | Staphylococcus aureus | 16-64[3] |
| DM8 | Cinnamic acid derivative | Enterococcus faecium | 32[3] |
| Cinnamic Acid | - | Staphylococcus aureus | >5 mM[3] |
| Cinnamic Acid | - | Escherichia coli | >5 mM[3] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of halogenated cinnamic acid esters, which can be adapted for the study of this compound esters.
Protocol 1: Synthesis of 4-Halogenated Cinnamic Acid Esters (Fischer Esterification)
This protocol is adapted from the synthesis of 4-chlorocinnamic acid esters.[2]
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Distilled water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding alcohol (20 mL).
-
Slowly add concentrated sulfuric acid (0.2 mL) to the solution while stirring.
-
Reflux the reaction mixture with magnetic stirring for 3-24 hours. Monitor the reaction progress using TLC with a hexane:ethyl acetate eluent system.
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 15 mL of distilled water to the concentrated mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to obtain the pure this compound ester.
-
Characterize the final product using NMR and IR spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing antimicrobial and antifungal activity.
Materials:
-
Synthesized this compound esters
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Resazurin (B115843) sodium salt (for viability indication)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each this compound ester in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add the microbial inoculum to each well containing the test compound dilutions. Include positive control wells (microorganism with standard drug) and negative control wells (microorganism with solvent only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Visualizations
Diagram 1: General Workflow for Synthesis and Antimicrobial Testing
Caption: Workflow for synthesis and evaluation of this compound esters.
Diagram 2: Proposed Mechanism of Antifungal Action
While the exact mechanism for this compound esters is not fully elucidated, a plausible target, based on studies of similar compounds, is the fungal cell membrane and its key components.
References
Application Notes and Protocols for 4-Bromocinnamic Acid Amides in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 4-Bromocinnamic acid amides, detailing their mechanism of action, relevant quantitative data, and protocols for experimental validation. Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry for their therapeutic potential, including anti-inflammatory effects. The introduction of a bromine atom at the fourth position of the phenyl ring and the conversion of the carboxylic acid to an amide are key structural modifications explored for enhancing this activity.
Mechanism of Action
This compound amides exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. A central target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, leading to an inflammatory response. This compound amides have been shown to inhibit this activation of the NF-κB pathway, thereby reducing the production of downstream inflammatory mediators.[3][4]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of a series of N-aryl-4-bromocinnamide derivatives. The data is extracted from a study investigating their potential to inhibit NF-κB activation and TNF-α secretion in a cellular model of inflammation.
Table 1: Inhibition of LPS-Induced NF-κB Activation by N-Aryl-4-bromocinnamide Derivatives
| Compound ID | Substituent (R) on N-phenyl ring | NF-κB Inhibition (%) at 2 µM |
| 1 | 2-Br | 45.3 |
| 2 | 3-Br | 38.1 |
| 3 | 4-Br | 35.2 |
| 4 | 2-Cl, 4-Br | 55.1 |
| 5 | 2-Br, 5-F | 60.7 |
| 6 | 2,6-diBr | 68.9 |
| Cinnamic Acid | - | 15.7 |
| Prednisone | - | 75.4 |
Data adapted from Kos et al., Molecules, 2019.[3][4]
Table 2: Inhibition of LPS-Induced TNF-α Secretion by N-Aryl-4-bromocinnamide Derivatives
| Compound ID | Substituent (R) on N-phenyl ring | TNF-α Secretion (% of control) at 2 µM |
| 1 | 2-Br | 78.2 |
| 2 | 3-Br | 85.1 |
| 3 | 4-Br | 88.4 |
| 4 | 2-Cl, 4-Br | 65.3 |
| 5 | 2-Br, 5-F | 58.9 |
| 6 | 2,6-diBr | 49.7 |
| Cinnamic Acid | - | 92.3 |
| Prednisone | - | 35.1 |
Data adapted from Kos et al., Molecules, 2019.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of the anti-inflammatory properties of this compound amides.
Protocol 1: Synthesis of N-Aryl-4-bromocinnamamides
This protocol describes a general method for the synthesis of N-aryl-4-bromocinnamamides via the formation of an acid chloride followed by amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Substituted aniline (B41778)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Alternatively, treat a solution of this compound in anhydrous DCM with oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at room temperature for 2-3 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 4-bromocinnamoyl chloride.
-
Amidation: Dissolve the crude 4-bromocinnamoyl chloride in an anhydrous solvent like DCM or toluene.
-
To a separate flask containing the desired substituted aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in the same anhydrous solvent, add the solution of 4-bromocinnamoyl chloride dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway Visualization
The following diagram illustrates the simplified NF-κB signaling pathway and the proposed point of intervention for this compound amides.
References
- 1. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 5-lipoxygenase inhibitors. I. Synthesis and 5-lipoxygenase-inhibitory activity of novel hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Utilizing 4-Bromocinnamic Acid as an Organic Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the physicochemical properties and potential applications of the resulting MOF. 4-Bromocinnamic acid presents an intriguing option as a linker due to its rigid structure, potential for functionalization, and the presence of a bromine atom, which can influence the framework's properties, such as catalytic activity, luminescence, and interaction with guest molecules. These application notes provide a generalized framework for the synthesis, characterization, and potential applications of MOFs based on the this compound linker.
Synthesis of a Hypothetical this compound-Based MOF (Br-Cin-MOF)
The solvothermal method is a common and effective technique for the synthesis of MOFs.[1] The following is a generalized protocol that can be adapted for the synthesis of a MOF using this compound.
1.1. Experimental Protocol: Solvothermal Synthesis
Materials:
-
This compound (linker)
-
Metal salt precursor (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of solvents)
-
Modulator (optional, e.g., acetic acid, benzoic acid) to control crystal growth
Procedure:
-
In a glass vial, dissolve the metal salt and this compound in the chosen solvent. A typical molar ratio of metal to linker is 1:1 or 2:1, but this needs to be optimized.
-
If using a modulator, add it to the solution. The modulator competes with the linker for coordination to the metal center, which can improve crystallinity.[2]
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80°C and 150°C) and hold for a designated period (12 to 72 hours).[3]
-
After the reaction is complete, allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Perform a solvent exchange by soaking the product in a more volatile solvent (e.g., ethanol (B145695) or methanol) for several days, replacing the solvent periodically. This step is crucial for the "activation" of the MOF, which involves removing the solvent molecules from the pores.[1]
-
Dry the activated MOF under vacuum at an elevated temperature to ensure all solvent is removed from the pores.
1.2. Synthesis Workflow Diagram
Characterization of Br-Cin-MOF
A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the MOF.
2.1. Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern with a simulated pattern from single-crystal X-ray diffraction if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the this compound to the metal centers. A shift in the carbonyl stretching frequency is typically observed upon coordination.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The decomposition temperature provides information about the strength of the metal-linker bonds.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF, which are critical parameters for applications in gas storage, catalysis, and drug delivery.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
2.2. Hypothetical Characterization Data
The following table presents hypothetical data for a potential Br-Cin-MOF, based on values reported for similar carboxylate-based MOFs.
| Parameter | Hypothetical Value for Br-Cin-MOF | Technique | Reference (for similar MOFs) |
| BET Surface Area | 800 - 1500 m²/g | N₂ Sorption | [4][5] |
| Pore Volume | 0.4 - 0.8 cm³/g | N₂ Sorption | [4][5] |
| Pore Size | 8 - 15 Å | N₂ Sorption | [6][7] |
| Decomposition Temp. | 350 - 450 °C | TGA | [8] |
Potential Applications and Protocols
The unique functionalities of the this compound linker suggest several potential applications for a corresponding MOF.
3.1. Application in Drug Delivery
The porous structure of MOFs allows for the encapsulation and controlled release of therapeutic agents.[9][10] The aromatic nature of the this compound linker could facilitate the loading of aromatic drug molecules via π-π stacking interactions.
3.1.1. Experimental Protocol: Drug Loading and Release
Drug Loading:
-
Activate the Br-Cin-MOF as described in the synthesis protocol.
-
Prepare a concentrated solution of the desired drug (e.g., a model anticancer drug like 5-Fluorouracil or a fluorescent dye for tracking) in a suitable solvent.
-
Immerse a known quantity of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy by measuring the change in drug concentration in the supernatant.
Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at different pH values to simulate physiological conditions).
-
Maintain the suspension at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium, ensuring to separate the MOF particles by centrifugation or filtration.
-
Measure the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
3.1.2. Hypothetical Drug Delivery Data
| Drug Molecule | Loading Capacity (wt%) | Release Time (80%) | Release Conditions |
| 5-Fluorouracil | 10 - 25% | 24 - 72 hours | PBS, pH 7.4, 37°C |
| Doxorubicin | 15 - 30% | 48 - 96 hours | PBS, pH 5.5, 37°C |
3.1.3. Logical Relationship for pH-Responsive Drug Release
3.2. Application in Heterogeneous Catalysis
The metal centers in MOFs can act as Lewis acid sites, and the organic linkers can be functionalized to introduce catalytic activity.[3][11] The bromine atom on the cinnamic acid linker could potentially participate in or influence certain catalytic reactions.
3.2.1. Experimental Protocol: Catalytic Activity Test (e.g., Knoevenagel Condensation)
-
Activate the Br-Cin-MOF to ensure the accessibility of active sites.
-
In a round-bottom flask, add the activated MOF (catalyst), the substrates (e.g., benzaldehyde (B42025) and malononitrile), and a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a set time.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the MOF catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the product yield and purity from the filtrate.
-
To test for reusability, wash the recovered catalyst with a suitable solvent, dry it, and use it in a subsequent reaction cycle.
3.2.2. Hypothetical Catalytic Performance Data
| Reaction | Substrates | Product Yield | Catalyst Reusability (cycles) |
| Knoevenagel Condensation | Benzaldehyde, Malononitrile | >90% | 5+ |
| Friedel-Crafts Alkylation | Benzene, Benzyl Chloride | 70-85% | 3-4 |
3.3. Application in Luminescent Sensing
MOFs constructed from aromatic linkers can exhibit fluorescence, which may be quenched or enhanced in the presence of specific analytes, making them suitable for sensing applications.[12][13] The extended π-system of this compound and the heavy bromine atom could lead to interesting photoluminescent properties.
3.3.1. Experimental Protocol: Luminescence-Based Sensing
-
Disperse a small amount of the activated Br-Cin-MOF in a suitable solvent to form a stable suspension.
-
Record the fluorescence emission spectrum of the MOF suspension using a spectrofluorometer.
-
Add small aliquots of a solution containing the analyte of interest (e.g., nitroaromatic compounds, metal ions) to the MOF suspension.
-
After each addition, record the fluorescence emission spectrum.
-
Observe changes in the fluorescence intensity (quenching or enhancement) as a function of the analyte concentration.
-
Plot the change in fluorescence intensity against the analyte concentration to generate a calibration curve.
3.3.2. Hypothetical Sensing Performance
| Analyte | Detection Limit | Quenching/Enhancement |
| Nitrobenzene | 1-10 µM | Quenching |
| Fe³⁺ ions | 5-20 µM | Quenching |
| Acetone | 50-100 ppm | Enhancement |
3.3.3. Signaling Pathway for Luminescent Sensing
Disclaimer: The protocols, data, and diagrams presented in these application notes are generalized and illustrative. The synthesis and application of a metal-organic framework with this compound as a linker would require dedicated experimental investigation and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016046383A1 - Process for preparing a zirconium-based metal organic framework - Google Patents [patents.google.com]
- 6. Designing metal-organic frameworks for catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid » Growing Science [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to fabricate metal–organic framework (MOF)-based luminescent sensing platforms - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromocinnamic Acid Derivatives in Photophysical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of 4-Bromocinnamic acid and its derivatives, alongside detailed experimental protocols for their synthesis and characterization. The introduction of a bromine atom onto the cinnamic acid scaffold significantly influences its electronic and photophysical behavior, making these compounds promising candidates for various applications, including as photosensitizers in photodynamic therapy (PDT) and as building blocks in medicinal chemistry.[1]
Introduction to Photophysical Properties
Cinnamic acid and its derivatives are known to exhibit interesting photophysical properties. The presence of an aromatic ring conjugated with a propenoic acid moiety gives rise to absorption in the ultraviolet (UV) region of the electromagnetic spectrum. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The de-excitation process can occur through several pathways, including fluorescence (radiative decay) and non-radiative decay pathways such as intersystem crossing (ISC) to a triplet state.
The "heavy-atom effect" is a crucial concept when discussing halogenated compounds like this compound. The presence of the relatively heavy bromine atom enhances spin-orbit coupling, which in turn promotes intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁).[2][3] This efficient population of the triplet state is a key characteristic for photosensitizers used in photodynamic therapy, as the triplet state can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a cytotoxic species that can induce cell death.[2][4]
Quantitative Photophysical Data
Table 1: Physical and Spectroscopic Properties of this compound and its Methyl Ester
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) (in Ethanol) |
| This compound | C₉H₇BrO₂ | 227.05 | 262-264 | ~280-310 |
| Methyl 4-bromocinnamate | C₁₀H₉BrO₂ | 241.08 | 84-86 | ~280-310 |
Note: λmax values are estimated based on typical spectra of cinnamic acid derivatives.
Table 2: Estimated Photophysical Properties of this compound Derivatives
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Triplet State Lifetime (τT) (µs) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | Low (<0.1) | < 1 | > 10 | Moderate-High |
| Methyl 4-bromocinnamate | Low (<0.1) | < 1 | > 10 | Moderate-High |
Note: These are estimated values. The heavy-atom effect of bromine is expected to significantly quench fluorescence (low Φf and τf) and enhance the population and lifetime of the triplet state, leading to a higher singlet oxygen quantum yield.[2][4]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromocinnamate via Fischer Esterification
This protocol describes a standard Fischer esterification method for the synthesis of Methyl 4-bromocinnamate from this compound.[5][6][7]
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl 4-bromocinnamate by recrystallization or column chromatography.
-
Characterize the final product using NMR spectroscopy to confirm its structure and purity.[8][9]
DOT Diagram: Synthesis of Methyl 4-bromocinnamate
References
- 1. Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect [mdpi.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(1200-07-3) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid and its ester derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The modification of the carboxylic acid moiety into an ester can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of paramount importance in drug design and development. This document provides detailed protocols for the esterification of this compound using three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Data Presentation: Comparative Analysis of Esterification Methods
The choice of esterification method can significantly impact reaction efficiency, substrate scope, and overall yield. Below is a summary of typical yields obtained for the esterification of cinnamic acid and its derivatives, which can serve as a benchmark for the esterification of this compound.
Table 1: Fischer-Speier Esterification of Cinnamic Acid Derivatives
| Alcohol | Catalyst | Reaction Conditions | Typical Yield (%) |
| Methanol | Sulfuric Acid | Reflux, 1-4 h | ~95 |
| Ethanol | Sulfuric Acid | Reflux, 1-4 h | 97 |
| Propanol | Sulfuric Acid | Reflux, 1-4 h | Not specified |
| Isopropanol | Sulfuric Acid | Reflux, 1-4 h | Not specified |
| Butanol | Sulfuric Acid | Reflux, 1-4 h | Not specified |
Yields are based on the esterification of closely related cinnamic acid derivatives and may vary for this compound.
Table 2: Steglich Esterification of Cinnamic Acid Derivatives
| Alcohol | Coupling Reagent | Catalyst | Reaction Conditions | Typical Yield (%) |
| Cinnamyl Alcohol | DCC | DMAP | Room Temperature, 1.5 h | 98[1] |
| Various 1° and 2° Alcohols | EDC | DMAP | 40-45 °C, 45 min | ~70 (average) |
DCC: N,N'-Dicyclohexylcarbodiimide; EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966); DMAP: 4-Dimethylaminopyridine (B28879).
Table 3: Mitsunobu Reaction for Esterification
| Alcohol | Reagents | Reaction Conditions | Typical Yield (%) |
| (S)-ethyl lactate | DIAD, PPh₃ | Reflux, 24 h | 88[2] |
| Alcohol 205 (complex) | DEAD, PPh₃ | Room Temperature, 6 h | 89[2] |
DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine (B44618). Yields are for complex molecule synthesis and demonstrate the reaction's utility.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a cost-effective and straightforward procedure, particularly suitable for simple, non-sensitive substrates.[3][4][5] To drive the equilibrium towards the ester product, the alcohol is typically used in excess, and it can also serve as the solvent.[4][5]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted this compound.
-
Wash the organic layer with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method that uses a carbodiimide (B86325) (e.g., DCC or EDC) to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) used as a catalyst.[6][7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[8]
Materials:
-
This compound
-
Alcohol (1-1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane, add DCC (1.1 equivalents) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC.
-
Filtration: The by-product, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable.[9]
Materials:
-
This compound
-
Alcohol
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Silica gel for column chromatography
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF, add the alcohol (1 equivalent).
-
Reagent Addition: Cool the mixture to 0 °C and add DEAD or DIAD (1.5 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is often purified directly by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and the reduced hydrazine (B178648) by-products.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification of this compound.
Steglich Esterification Mechanism Overview
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Logical Relationship of Mitsunobu Reaction Components
Caption: Relationship of reactants and key intermediates in the Mitsunobu reaction.
References
- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, particularly when synthesized via methods like the Perkin or Heck reaction, may contain a variety of impurities. These can include unreacted starting materials such as 4-bromobenzaldehyde (B125591) and acetic anhydride, as well as side-products from the condensation reaction. Improper handling or storage can also lead to the presence of degradation products.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods for crude this compound are recrystallization, acid-base extraction, and column chromatography. The selection of the optimal method depends on the nature and quantity of the impurities, the desired final purity, and the acceptable yield.
Q3: What is the expected melting point of pure this compound?
A3: Pure, predominantly trans-4-Bromocinnamic acid has a sharp melting point in the range of 262-264°C. A melting point that is significantly lower or has a broad range is indicative of the presence of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity. Thin-Layer Chromatography (TLC) offers a rapid qualitative assessment of purity. Additionally, a sharp melting point range is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Issue 1: Low yield of crystals after recrystallization.
-
Possible Cause: Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution and then allow it to cool again.
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The saturation point of the solution is too high, or the solution is cooling too rapidly, causing the product to come out of solution as a liquid above its melting point.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation. Ensure the solution cools slowly by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
Issue 3: Colored impurities remain in the final product.
-
Possible Cause: The colored impurities have similar solubility profiles to this compound in the chosen solvent.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Acid-Base Extraction
Issue 1: Incomplete separation of this compound from neutral impurities.
-
Possible Cause: Insufficient mixing of the organic and aqueous layers, or the use of a base that is too weak or in an insufficient amount to deprotonate all the carboxylic acid.
-
Solution: Shake the separatory funnel vigorously to ensure thorough mixing between the two phases. Use a sufficient volume of a suitable base, such as a saturated sodium bicarbonate solution, and confirm that the aqueous layer is basic using pH paper.
Issue 2: Poor recovery of this compound after acidification.
-
Possible Cause: Incomplete precipitation of the product upon acidification. This compound has very limited solubility in water, but some may remain in the aqueous phase.
-
Solution: Ensure the aqueous solution is sufficiently acidic (pH 1-2) by testing with pH paper. Cool the solution in an ice bath to minimize the solubility of the product. If a significant amount of product is still suspected to be in the aqueous phase, it can be back-extracted into an organic solvent like ethyl acetate (B1210297).
Column Chromatography
Issue 1: The compound is not moving down the column (low Rf value).
-
Possible Cause: The mobile phase is not polar enough to elute the polar this compound from the polar silica (B1680970) gel stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the proportion of ethyl acetate.
Issue 2: Poor separation of this compound from impurities.
-
Possible Cause: The chosen mobile phase has a polarity that is too high, causing all compounds to elute too quickly, or the polarity is too low, resulting in broad, overlapping bands.
-
Solution: Optimize the mobile phase composition by first performing TLC analysis with various solvent mixtures to find a system that gives a good separation between your product and the impurities (ideally, the Rf of your product should be around 0.3-0.4).
Issue 3: Streaking or tailing of the spot on the TLC plate and column.
-
Possible Cause: Strong interaction between the acidic carboxylic acid group and the slightly acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the mobile phase. This will keep the this compound in its protonated form, leading to sharper bands and better separation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | > 98% | 70-90% | Simple, cost-effective, and good for removing small amounts of impurities. | Yield can be compromised by the solubility of the product in the mother liquor. May not be effective for impurities with similar solubility. |
| Acid-Base Extraction | > 95% | 80-95% | Highly effective for separating acidic compounds from neutral or basic impurities. Can handle larger quantities. | Requires multiple steps and the use of acids and bases. Will not separate this compound from other acidic impurities. |
| Column Chromatography | > 99% | 50-85% | Capable of achieving very high purity and separating complex mixtures of similar compounds. | More time-consuming, requires larger volumes of solvents, and is generally more expensive. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol (B145695)/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper and shake the funnel vigorously, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The deprotonated 4-bromocinnamate salt will be in the aqueous layer. Drain the organic layer containing neutral impurities.
-
Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate of this compound forms.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the crystals with cold deionized water and dry them thoroughly.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine an optimal mobile phase system using TLC. A mixture of hexane and ethyl acetate with a small amount of acetic acid is a good starting point.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
Caption: Workflow for the purification of this compound by column chromatography.
Technical Support Center: Recrystallization of 4-Bromocinnamic Acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-bromocinnamic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol (B145695) and water is highly effective for the recrystallization of this compound. This compound is soluble in ethanol and insoluble in water.[1] This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to induce precipitation of the pure compound as the solution cools.
Q2: What are the expected signs of purity for recrystallized this compound?
A2: Pure this compound should appear as white to off-white crystals. A key indicator of purity is a sharp melting point in the range of 262-264 °C. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the common impurities in crude this compound?
A3: Common impurities may include unreacted starting materials from its synthesis, such as 4-bromobenzaldehyde (B125591) and acetic anhydride, as well as by-products from the condensation reaction.[2] Improperly stored material might also contain degradation products.
Q4: How can colored impurities be removed during recrystallization?
A4: If the hot, dissolved solution of this compound has a noticeable color, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed along with any other insoluble materials during the hot filtration.[3][4]
Q5: What safety precautions should be taken during the recrystallization of this compound?
A5: this compound may cause skin, eye, and respiratory irritation.[5] It is essential to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethanol is flammable and should be heated using a steam bath or a heating mantle, not an open flame.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot ethanol. | 1. Insufficient solvent. 2. The solvent is not hot enough. | 1. Add small additional portions of hot ethanol until the solid dissolves.[6] 2. Ensure the ethanol is at or near its boiling point. |
| No crystals form upon cooling. | 1. Too much ethanol was used, and the solution is not supersaturated. 2. The cooling process is too rapid. | 1. Evaporate some of the ethanol by gently heating the solution to reduce the volume and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4] |
| The product "oils out" instead of forming crystals. | 1. The solution is supersaturated to a high degree, and the solute comes out of solution above its melting point. 2. The rate of cooling is too fast. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to decrease the saturation, and then allow it to cool more slowly.[4] 2. Insulate the flask to ensure a gradual cooling process. |
| The yield of recrystallized this compound is low. | 1. Too much ethanol was used, leading to a significant amount of the product remaining in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold. | 1. Use the minimum amount of hot ethanol necessary to dissolve the crude product.[4][7] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing on the filter paper or in the funnel stem. 3. Always wash the collected crystals with a small amount of ice-cold ethanol/water mixture. |
| The recrystallized product is not pure (broad or low melting point). | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. Incomplete removal of the mother liquor. | 1. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[4] 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration and are completely dry before measuring the melting point. |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of crude this compound using a mixed-solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Data Presentation: Solvent Properties
| Solvent | Boiling Point (°C) | Role in Recrystallization |
| Ethanol | 78 | "Good" solvent: Dissolves this compound when hot. |
| Water | 100 | "Bad" solvent: this compound is insoluble in water. |
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the this compound is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.[8] The appearance of cloudiness indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[8]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 4-Bromocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromocinnamic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Comparative Data on Synthesis Methods
The selection of a synthetic route for this compound can significantly impact the yield and purity of the final product. Below is a summary of reported yields for the most common synthetic methods. Please note that yields can vary based on specific reaction conditions, scale, and purity of starting materials.
| Synthesis Method | Key Reactants | Catalyst/Base | Solvent | Typical Yield (%) |
| Knoevenagel Condensation | 4-Bromobenzaldehyde (B125591), Malonic Acid | Piperidine (B6355638)/Pyridine | Pyridine | 85-95% |
| 4-Bromobenzaldehyde, Malonic Acid | DABCO | DMF | ~90% | |
| 4-Bromobenzaldehyde, Malonic Acid | Boric Acid | Aqueous Ethanol (B145695) | High | |
| Perkin Reaction | 4-Bromobenzaldehyde, Acetic Anhydride (B1165640) | Sodium Acetate (B1210297) | None (neat) | 70-85% |
| 4-Bromobenzaldehyde, Acetic Anhydride | Potassium Acetate | None (neat) | Generally higher than Sodium Acetate | |
| Heck Reaction | 4-Bromoiodobenzene, Acrylic Acid | Palladium Acetate | Acetonitrile | Moderate (e.g., ~36%)[1] |
| Aryl Halides, Acrylic Acid | Palladium Catalysts | Various | 48-93% (general for cinnamic acids)[2] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides the highest yield for this compound?
A1: Based on available literature, the Knoevenagel condensation typically offers the highest yields for the synthesis of cinnamic acid derivatives, often in the range of 85-95%.[3][4] The Perkin reaction also provides good yields, generally between 70-85%.[5] The Heck reaction is a powerful tool for C-C bond formation, but reported yields for cinnamic acid synthesis can be more variable.[6][7]
Q2: What are the primary safety concerns associated with these synthesis methods?
A2: In the Knoevenagel condensation, the use of pyridine, a common solvent and base, is a concern due to its toxicity and unpleasant odor. For the Perkin reaction, high temperatures (around 180°C) and the use of acetic anhydride, which is corrosive and a lachrymator, are the main hazards.[8] The Heck reaction often involves palladium catalysts, which can be expensive and require careful handling, and may use various organic solvents and bases.
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common method for purifying crude this compound. A common solvent system for recrystallization is a mixture of ethanol and water.[9] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly to form pure crystals. The purified product can then be collected by vacuum filtration.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low or no yield of this compound.
-
Potential Cause: Inactive catalyst or base.
-
Solution: Ensure that the base used (e.g., piperidine, DABCO) is fresh and has been stored properly. If using pyridine, ensure it is of an appropriate grade and dry.
-
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux time.
-
-
Potential Cause: Premature precipitation of the intermediate.
-
Solution: Ensure that the reaction temperature is maintained throughout the addition of reagents and the reflux period to keep all components in solution.
-
Issue: Formation of side products.
-
Potential Cause: Self-condensation of 4-bromobenzaldehyde.
-
Solution: This is more likely to occur with stronger bases. The Knoevenagel condensation typically uses weak bases to minimize this side reaction.[10] Ensure the correct base and concentration are used.
-
-
Potential Cause: Incomplete decarboxylation of the intermediate (4-bromocinnamylidene malonic acid).
-
Solution: Ensure the reaction is heated for a sufficient duration after the initial condensation to drive the decarboxylation to completion.
-
Perkin Reaction
Issue: Low yield of this compound.
-
Potential Cause: Presence of moisture.
-
Solution: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride.[11] Use anhydrous sodium or potassium acetate and ensure all glassware is thoroughly dried before use.
-
-
Potential Cause: Insufficient reaction temperature or time.
-
Solution: The Perkin reaction requires high temperatures, typically around 180°C, and a reaction time of several hours.[5] Ensure the reaction is heated to the correct temperature for the specified duration.
-
-
Potential Cause: Impure 4-bromobenzaldehyde.
-
Solution: The aldehyde can oxidize to 4-bromobenzoic acid over time. Use freshly purified or commercially available high-purity 4-bromobenzaldehyde.
-
Issue: Formation of a dark, tarry residue.
-
Potential Cause: Polymerization or side reactions at high temperatures.
-
Solution: While high temperatures are necessary, prolonged heating or excessive temperatures can lead to decomposition and polymerization. Monitor the reaction and avoid overheating. The workup procedure, which involves pouring the hot reaction mixture into water, helps to quench the reaction and minimize side product formation.[8]
-
Heck Reaction
Issue: Low or no product formation.
-
Potential Cause: Inactive palladium catalyst.
-
Solution: The palladium catalyst, often Pd(OAc)₂, is crucial. Ensure it is of good quality. The active Pd(0) species is formed in situ, and issues with this reduction can stall the reaction.
-
-
Potential Cause: Inefficient ligand.
-
Solution: While some Heck reactions can be run ligandless, phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and improve reactivity. The choice of ligand can be critical.
-
-
Potential Cause: Base is not suitable.
-
Solution: A base is required to neutralize the HX produced during the reaction. Triethylamine (B128534) is a common choice. Ensure the base is dry and added in the correct stoichiometric amount.
-
Issue: Formation of palladium black.
-
Potential Cause: Catalyst decomposition.
-
Solution: The formation of palladium black indicates the precipitation of palladium metal, which is inactive in the catalytic cycle. This can be caused by impurities, incorrect solvent, or inappropriate reaction temperature.
-
Issue: Homocoupling of the aryl halide.
-
Potential Cause: A common side reaction in palladium-catalyzed cross-coupling reactions.
-
Solution: Optimizing the reaction conditions, such as temperature, solvent, and the ratio of reactants, can help to minimize this side product.[12]
-
Experimental Protocols
Knoevenagel Condensation for this compound
This protocol is a generalized procedure based on the Doebner modification of the Knoevenagel condensation.
Materials:
-
4-Bromobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Perkin Reaction for this compound
This protocol is a generalized procedure for the Perkin reaction.
Materials:
-
4-Bromobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (or potassium acetate)
-
Water
-
Sodium carbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with an air condenser, combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).[9]
-
Heat the mixture in an oil bath to 180°C for 4-5 hours.[5]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still hot.
-
Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.
-
Add saturated sodium carbonate solution until the mixture is alkaline to dissolve the this compound as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Heck Reaction for this compound
This protocol is a generalized procedure for the Heck reaction.
Materials:
-
4-Bromoiodobenzene (or another suitable 4-bromophenyl halide)
-
Acrylic acid
-
Palladium (II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (or another suitable solvent)
-
Hydrochloric acid (dilute)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
To a reaction vessel, add 4-bromoiodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium (II) acetate (1-5 mol%), and a suitable solvent like acetonitrile.
-
Add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours, monitoring the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize the crude this compound from an ethanol/water mixture.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. odinity.com [odinity.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Perkin Reaction: Definition & Mechanism - Lesson | Study.com [study.com]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Bromination of Cinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cinnamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of cinnamic acid, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue / Observation | Question | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture remains colored (yellow/orange/red) after the expected reaction time. | Why is my reaction still colored? | 1. Excess Bromine: The most common cause is the presence of unreacted bromine.[1][2] 2. Incomplete Reaction: The reaction may not have gone to completion. | 1. Quench with Cyclohexene (B86901): Add a few drops of cyclohexene to the reaction mixture until the color disappears. Cyclohexene reacts with the excess bromine to form 1,2-dibromocyclohexane, which is soluble in common organic solvents and typically does not interfere with product isolation.[1][2] 2. Extend Reaction Time: Continue stirring or refluxing the mixture for an additional period. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Low yield of the desired 2,3-dibromo-3-phenylpropanoic acid. | What are the reasons for a low product yield? | 1. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to reduced yields. 2. Side Reactions: Competing reactions such as decarboxylation or formation of byproducts can consume the starting material or product. 3. Loss during Work-up: Product may be lost during filtration, washing, or recrystallization steps. | 1. Optimize Conditions: Ensure the reaction is carried out at the recommended temperature. The choice of solvent (e.g., dichloromethane (B109758), glacial acetic acid) can also impact the yield.[2] 2. Minimize Side Reactions: Use anhydrous conditions to prevent the formation of bromohydrin. Avoid unnecessarily high temperatures which can promote decarboxylation. 3. Careful Handling: Ensure efficient transfer of solids during filtration and use minimal amounts of cold solvent for washing to prevent the product from dissolving. |
| The melting point of the product is broad or lower than the expected literature value. | Why is the melting point of my product not sharp or accurate? | 1. Impurities: The presence of starting material, diastereomers (threo-isomer), or other side products can depress and broaden the melting point range.[3] 2. Incomplete Drying: Residual solvent (e.g., acetic acid, ethanol, water) in the final product will lower the melting point.[4] | 1. Purification: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove impurities.[5] 2. Thorough Drying: Ensure the product is completely dry by air-drying followed by placing it in a desiccator or vacuum oven. |
| The product obtained is an oil or fails to crystallize. | Why is my product an oil instead of a solid? | 1. Presence of Impurities: Significant amounts of impurities can inhibit crystallization. 2. Formation of a Diastereomeric Mixture: If both syn- and anti-addition occur, the resulting mixture of diastereomers may have a lower melting point or exist as an oil. | 1. Purification: Attempt to purify the oil using column chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure product if available. Cooling the solution in an ice bath may also promote crystallization. |
| Formation of an unexpected byproduct. | I have an unexpected peak in my NMR/GC-MS. What could it be? | 1. Decarboxylation Product: Formation of β-bromostyrene or dibromostyrene via decarboxylation of the cinnamic acid derivative.[1][6] 2. Bromohydrin: If water is present in the reaction, 2-bromo-3-hydroxy-3-phenylpropanoic acid can form.[7] 3. Aromatic Bromination: Electrophilic substitution on the phenyl ring can occur, though it is generally a minor side reaction. | 1. Control Reaction Temperature: Avoid excessive heat to minimize decarboxylation.[8] 2. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent bromohydrin formation. 3. Characterize the Byproduct: Use spectroscopic techniques (NMR, MS, IR) to identify the structure of the unexpected product and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the bromination of trans-cinnamic acid?
The bromination of trans-cinnamic acid proceeds primarily through an anti-addition mechanism. This results in the formation of the erythro-diastereomer, which is a racemic mixture of (2R, 3S)-2,3-dibromo-3-phenylpropanoic acid and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid.[3][9] The threo-diastereomer, resulting from syn-addition, is not the expected major product.
Q2: How can I distinguish between the erythro and threo diastereomers?
The two diastereomers have significantly different melting points, which is the most common method for identification.
-
erythro-2,3-dibromo-3-phenylpropanoic acid: ~202-204 °C[3]
-
threo-2,3-dibromo-3-phenylpropanoic acid: ~93.5-95 °C[3]
A sharp melting point close to 204 °C indicates the formation of the desired erythro isomer. A lower, broader melting point may suggest the presence of the threo isomer as an impurity.
Q3: What is the role of the solvent in this reaction?
The solvent not only dissolves the reactants but can also influence the reaction pathway.
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Inert, non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used and favor the desired electrophilic addition.[2]
-
Protic or nucleophilic solvents like water or alcohols can participate in the reaction by attacking the intermediate bromonium ion, leading to the formation of bromohydrins or bromoethers as side products.[7]
-
Glacial acetic acid is also a common solvent; however, it is crucial to remove it completely during work-up as it can be difficult to dry from the product.[1]
Q4: Is it necessary to use elemental bromine (Br₂), or are there safer alternatives?
Elemental bromine is highly corrosive and toxic. Safer alternatives that generate bromine in situ are often preferred, such as:
-
Pyridinium (B92312) tribromide (PyHBr₃): A stable, crystalline solid that is easier and safer to handle than liquid bromine.[5]
Q5: What is the mechanism of the main reaction?
The reaction proceeds via an electrophilic addition mechanism. The π-electrons of the alkene double bond in cinnamic acid attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-attack), resulting in the observed anti-addition product.[9]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Br₂ | Dichloromethane | Reflux | 30 min | 80-93 | [2] |
| Pyridinium Tribromide | Glacial Acetic Acid | 60 | 1 hour | Not specified | [5] |
| Br₂ | 2-Propanol | Room Temp | < 5 min | > 95 | [10] |
| Br₂ in Acetic Acid | Glacial Acetic Acid | 50 | 15 min | Not specified | [3] |
Table 2: Melting Points of Possible Products
| Compound | Stereochemistry | Melting Point (°C) | Reference |
| erythro-2,3-dibromo-3-phenylpropanoic acid | (2R, 3S) and (2S, 3R) | 202-204 | [3] |
| threo-2,3-dibromo-3-phenylpropanoic acid | (2R, 3R) and (2S, 3S) | 93.5-95 | [3] |
| trans-Cinnamic Acid (Starting Material) | E-isomer | ~133 | [3] |
Experimental Protocols
Protocol 1: Bromination of trans-Cinnamic Acid with Elemental Bromine in Dichloromethane
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve trans-cinnamic acid in dichloromethane.
-
From the dropping funnel, add a solution of bromine in dichloromethane dropwise to the cinnamic acid solution with stirring.
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After the addition is complete, gently reflux the mixture for approximately 30 minutes. The product will start to precipitate.
-
If the red-brown color of bromine disappears, add more bromine solution dropwise until a faint color persists.
-
If excess bromine remains at the end of the reaction, add a few drops of cyclohexene to quench it.
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Cool the reaction mixture in an ice bath to complete the precipitation of the product.
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Collect the solid product by vacuum filtration and wash it with cold dichloromethane.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure erythro-2,3-dibromo-3-phenylpropanoic acid.
-
Dry the purified product and determine its melting point and yield.
Protocol 2: Bromination using Pyridinium Tribromide in Glacial Acetic Acid
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In a round-bottom flask, combine trans-cinnamic acid and pyridinium tribromide in glacial acetic acid.
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
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Heat the mixture in a water bath at approximately 60 °C with stirring for about 1 hour.
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After the reaction is complete, cool the mixture to room temperature and then add water to precipitate the crude product.
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Cool the mixture in an ice bath to ensure complete crystallization.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent.
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Dry the final product and characterize it by determining its melting point and calculating the yield.[5]
Visualizations
Caption: Main reaction pathway and potential side reactions in the bromination of cinnamic acid.
Caption: A logical workflow for troubleshooting common issues in cinnamic acid bromination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 4. Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid | ipl.org [ipl.org]
- 5. csub.edu [csub.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. A New Look at an Old Reaction: Bromination of trans-Cinnamic Acid [chemeducator.org]
Overcoming solubility issues of 4-Bromocinnamic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Bromocinnamic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is an organic compound with the chemical formula C9H7BrO2.[1] It is a white to off-white crystalline powder.[1] Structurally, it is a cinnamic acid molecule with a bromine atom on the phenyl ring.[2] This compound is generally soluble in organic solvents like ethanol (B145695), ethyl acetate, and DMSO, but has limited to no solubility in water.[3][4][5][6]
Q2: Why is this compound insoluble in water?
A2: The insolubility of this compound in water is due to its molecular structure. The presence of the nonpolar benzene (B151609) ring and the carbon-carbon double bond makes the molecule predominantly hydrophobic. While the carboxylic acid group can participate in hydrogen bonding, its influence is not sufficient to overcome the nonpolar character of the rest of the molecule, leading to poor aqueous solubility.
Q3: In which organic solvents is this compound known to be soluble?
A3: this compound is reported to be soluble in several organic solvents, including:
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Dimethyl sulfoxide (B87167) (DMSO)[3][4][5]
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Acetone[2]
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Chloroform (used in synthesis of its anhydride)[7]
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Dichloromethane (used in bromination reactions of cinnamic acid)[8]
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Glacial Acetic Acid (used as a solvent for reactions)[9][10]
Q4: Can I heat the solvent to improve the solubility of this compound?
A4: Yes, heating can significantly improve the solubility of this compound in most suitable organic solvents. This is a common technique used in recrystallization procedures to dissolve the solute in a minimal amount of hot solvent.[11][12] However, it is crucial to be aware of the solvent's boiling point and the thermal stability of other reactants in your mixture.
Q5: How does pH affect the solubility of this compound in aqueous solutions?
A5: The pH of an aqueous solution has a profound effect on the solubility of this compound. As a carboxylic acid, it is acidic (predicted pKa ≈ 4.35).[1] In basic solutions (pH > pKa), the carboxylic acid group deprotonates to form the 4-bromocinnamate carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in its solubility in water.
Solubility Data
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available data.
| Solvent | Solubility | Notes |
| Water | Insoluble / Sparingly Soluble | [1][2][3][4] |
| Ethanol | Soluble | [2][3][4] |
| Ethyl Acetate | Soluble | [3][4] |
| DMSO | Soluble | [3][4] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | Used as a reaction solvent.[7] |
| Dichloromethane | Soluble | Used as a reaction solvent for similar compounds.[8] |
| Glacial Acetic Acid | Soluble with heating | Often used as a reaction solvent.[9] |
Troubleshooting Guide
Problem: My this compound is not dissolving in the chosen reaction solvent.
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Solution 1: Apply Heat. Gently warm the mixture while stirring. Many organic reactions are performed at elevated temperatures, which will aid in dissolution. Ensure the temperature does not exceed the boiling point of the solvent or degrade other components.
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Solution 2: Use a Co-solvent. If a single solvent is ineffective, a co-solvent system can be employed. For example, if your reaction is primarily in a nonpolar solvent like toluene, adding a small amount of a more polar solvent in which this compound is highly soluble, such as DMSO or ethanol, can aid dissolution.
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Solution 3: Increase Solvent Volume. You may be attempting to create a solution that is too concentrated. Try increasing the amount of solvent. However, be mindful of how this dilution will affect reaction kinetics.
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Solution 4: Utilize Sonication. Place the flask in an ultrasonic bath. The high-frequency sound waves can help break down solid agglomerates and accelerate the dissolving process.
Problem: The compound precipitates out of solution during the reaction.
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Solution 1: Maintain Temperature. The temperature of the reaction mixture may have dropped, causing the solubility to decrease. Ensure consistent heating and monitoring throughout the experiment.
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Solution 2: Check for Product Insolubility. The product of your reaction may be insoluble in the chosen solvent, causing it to precipitate as it forms. This can be beneficial for product isolation. If this is undesirable, a different solvent system must be devised where all components remain in solution.
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Solution 3: pH Change. In aqueous or protic solvents, a change in pH during the reaction could cause the this compound or its product to precipitate. Buffer the reaction mixture if maintaining a specific pH is critical for solubility.
Experimental Protocols
Protocol 1: General Dissolution in an Organic Solvent (e.g., Ethanol)
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Preparation: Place the desired mass of this compound into a clean, dry flask equipped with a magnetic stir bar.
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Solvent Addition: Add a portion of the solvent (e.g., ethanol) to the flask. Start with an amount that you estimate will be close to the final desired concentration.
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Stirring: Begin stirring the mixture at room temperature.
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Heating (if necessary): If the solid does not dissolve, gently heat the flask using a water bath or heating mantle while continuing to stir. Increase the temperature gradually.
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Incremental Solvent Addition: If the solid is still not fully dissolved near the solvent's boiling point, add small additional volumes of the hot solvent until a clear solution is achieved.[12]
Protocol 2: Dissolution in an Aqueous System via pH Adjustment
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Suspension: Suspend the this compound in the desired volume of water. The acid will not dissolve at this stage.
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Basification: While stirring, add a suitable base (e.g., 1M Sodium Hydroxide) dropwise to the suspension.
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Monitoring: Monitor the pH of the solution. As the base is added, the carboxylic acid will be converted to its carboxylate salt.
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Dissolution: Continue adding the base until the this compound has completely dissolved and the solution is clear. The final pH will be in the basic range.
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Reaction: Proceed with your reaction. Be aware that the basic conditions may affect other reagents or the reaction pathway.
Protocol 3: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is for purifying crude this compound.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol in small portions until the solid is just dissolved.[9][12]
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Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
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Induce Cloudiness: Remove the solution from the heat. Add hot water dropwise until the solution just begins to turn cloudy and the cloudiness persists.[9] This indicates the solution is saturated.
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Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[9]
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11]
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Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
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Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the crystals completely before measuring the final mass and melting point.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CAS 50663-21-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1200-07-3 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. This compound, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]
- 7. journals.iucr.org [journals.iucr.org]
- 8. rsc.org [rsc.org]
- 9. csub.edu [csub.edu]
- 10. google.com [google.com]
- 11. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromocinnamic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 4-bromocinnamic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the coupling reactions of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
General Issues
Q1: My reaction is showing low or no conversion of this compound. What are the primary factors to investigate?
A1: Low or no conversion is a frequent challenge and can stem from several sources. Systematically evaluate the following:
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Catalyst Activity: The palladium catalyst is paramount. Ensure it is fresh and has been stored under an inert atmosphere. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and inefficient reduction can lead to low activity. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.[1]
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Reagent Quality: Verify the purity of all reagents. This compound should be pure, and the coupling partner (boronic acid, alkene, or alkyne) should be of high quality. Solvents must be anhydrous and properly degassed, as oxygen can deactivate the catalyst and ligands.[1]
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Reaction Conditions: Inadequate temperature, insufficient reaction time, or poor mixing can all lead to incomplete reactions. Many Suzuki and Heck couplings require heating to proceed at an appreciable rate.[1]
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Inhibition by Carboxylic Acid: The carboxylic acid group of this compound can potentially coordinate to the palladium center and inhibit catalysis. Using a stronger base or converting the carboxylic acid to an ester prior to coupling are possible solutions.
Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
A2: Side product formation reduces the yield and complicates purification. Common side reactions include:
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Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction). It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing homocoupling.[2]
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Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom can occur, particularly in the presence of certain bases or impurities that can act as hydride sources.
-
Decarboxylation: Cinnamic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 4-bromostyrene. This can be a significant issue in Heck-type reactions.[3][4][5] Using milder reaction conditions may help to reduce this side reaction.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of this compound has a low yield. What specific parameters should I optimize?
A3: For low-yielding Suzuki-Miyaura reactions with this compound, consider the following optimizations:
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base and the deprotonated carboxylic acid can significantly impact the reaction. A screen of different bases is often necessary.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water can affect the solubility of the reactants and the overall reaction rate.
-
Ligand Choice: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium catalyst. For the electron-deficient this compound, electron-rich and bulky phosphine ligands can be beneficial.
-
Boronic Acid Stability: Boronic acids can be unstable and undergo protodeboronation. Using a slight excess of the boronic acid or employing more stable boronic esters (e.g., pinacol (B44631) esters) can improve yields.[1]
Heck Coupling
Q4: In the Heck reaction of this compound with an alkene, I am getting a mixture of regioisomers and low E/Z selectivity. How can I improve this?
A4: Regio- and stereoselectivity are key challenges in the Heck reaction.
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Ligand Control: The ligand used can influence the regioselectivity of the alkene insertion. Bulky phosphine ligands often favor insertion at the less substituted carbon of the alkene.
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Reaction Conditions: The choice of base and solvent can also affect selectivity. For instance, in some cases, the use of a specific base can favor the formation of one isomer over another.
-
Alkene Substitution: The electronic nature of the alkene coupling partner plays a significant role. Electron-deficient alkenes, such as acrylates, are generally more reactive and can lead to higher selectivity.
Sonogashira Coupling
Q5: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives a low yield. What should I try?
A5: Sluggish Sonogashira couplings can often be improved by addressing the following:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). Ensure that the copper source is fresh and active. However, be aware that the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne.[6]
-
Copper-Free Conditions: If homocoupling is a major issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific ligands and bases to facilitate the reaction.
-
Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used and can also serve as the solvent. For less reactive substrates, a stronger base in a polar aprotic solvent like DMF may be necessary.[7]
-
Temperature: While many Sonogashira reactions proceed at room temperature, elevating the temperature can increase the reaction rate for less reactive aryl bromides.[7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical starting conditions for the coupling of this compound. These are intended as a guide, and optimization is often necessary for specific substrates and desired outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (3) | Pd(OAc)₂ (2) / SPhos (4) | PdCl₂(dppf) (3) |
| Base (equiv.) | K₂CO₃ (2) | K₃PO₄ (3) | Cs₂CO₃ (2.5) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF/H₂O (5:1) |
| Temperature (°C) | 90 | 100 | 80 |
| Typical Yield (%) | 70-85 | 80-95 | 75-90 |
Table 2: Heck Coupling of this compound with Ethyl Acrylate
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Catalyst (mol%) | Pd(OAc)₂ (1) | PdCl₂(PPh₃)₂ (2) | Herrmann's Catalyst (0.5) |
| Base (equiv.) | Et₃N (1.5) | K₂CO₃ (2) | NaOAc (2) |
| Solvent | DMF | NMP | Acetonitrile |
| Temperature (°C) | 120 | 140 | 110 |
| Typical Yield (%) | 65-80 | 75-90 | 70-85 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Condition 1 (with Cu) | Condition 2 (Copper-Free) | Condition 3 (with Cu) |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (2) | Pd(OAc)₂ (2) / XPhos (4) | Pd(PPh₃)₄ (3) |
| Cu Source (mol%) | CuI (5) | None | CuI (10) |
| Base (equiv.) | Et₃N (3) | K₂CO₃ (2) | Diisopropylamine (3) |
| Solvent | THF | Dioxane | Toluene |
| Temperature (°C) | 60 | 80 | Room Temperature |
| Typical Yield (%) | 70-85 | 75-90 | 65-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Heck Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and a phosphine ligand if required.
-
Add the degassed solvent (e.g., 10 mL of DMF) and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).
-
Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add the degassed solvent (e.g., 10 mL of THF) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
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Wash the solution with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.
-
Dry the organic layer, concentrate, and purify the product.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common coupling reaction issues.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromocinnamic Acid in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 4-Bromocinnamic acid in chemical reactions, with a primary focus on preventing its unintended decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 4-bromostyrene (B1200502), an undesired byproduct. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate. The reaction is often promoted by heat, certain catalysts, and basic or acidic conditions.
Q2: Under what conditions is this compound prone to decarboxylation?
A2: this compound can undergo decarboxylation under various conditions, particularly at elevated temperatures. The presence of strong acids, bases, or certain transition metal catalysts can facilitate this process. For instance, in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, high temperatures and certain basic conditions can favor the decarboxylation pathway.
Q3: Can protecting the carboxylic acid group prevent decarboxylation?
A3: Yes, protecting the carboxylic acid, typically by converting it into an ester (e.g., methyl or ethyl ester), is a common and effective strategy to prevent decarboxylation.[1] The ester group is generally more stable under many reaction conditions that would cause the free carboxylic acid to decarboxylate. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis.
Q4: Are there specific catalysts that are known to promote or suppress the decarboxylation of cinnamic acids?
A4: Yes, the choice of catalyst and ligands is crucial. While some palladium catalysts under certain conditions can promote decarboxylation, the use of appropriate phosphine (B1218219) ligands can help to stabilize the catalytic species and favor the desired coupling reaction over decarboxylation. For example, bulky electron-donating phosphine ligands are often employed to improve the efficiency and selectivity of cross-coupling reactions. Conversely, some copper and silver catalysts are known to effectively promote decarboxylation.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when using this compound in Suzuki and Heck cross-coupling reactions.
Issue 1: Significant formation of 4-bromostyrene (decarboxylation byproduct) in a Suzuki-Miyaura Coupling Reaction.
This guide will help you diagnose and resolve the issue of unintended decarboxylation during the Suzuki-Miyaura coupling of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Reduce the reaction temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate (e.g., 60-80 °C). | Elevated temperatures provide the activation energy needed for the decarboxylation side reaction. |
| Inappropriate Base | Switch to a milder base. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of stronger bases like hydroxides (e.g., NaOH, KOH). | Strong bases can promote the decarboxylation of the carboxylic acid. Milder bases are often sufficient to facilitate the transmetalation step in the Suzuki coupling without promoting significant decarboxylation.[2] |
| Unsuitable Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can stabilize the palladium center and promote the desired reductive elimination step of the catalytic cycle, outcompeting the decarboxylation pathway. |
| Solvent Effects | Use a polar aprotic solvent like dioxane, THF, or DMF. In some cases, a mixture of an organic solvent and water can be beneficial. | The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. Optimizing the solvent system can help to suppress side reactions. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. | Extended reaction times at elevated temperatures increase the likelihood of decarboxylation. |
Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling to Minimize Decarboxylation
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound to minimize the formation of the decarboxylated byproduct.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow for Troubleshooting Decarboxylation in Suzuki Coupling
Caption: Troubleshooting workflow for decarboxylation in Suzuki coupling.
Issue 2: Poor yield and formation of 4-bromostyrene in a Heck Reaction.
This guide addresses the common problem of decarboxylation during the Heck reaction with this compound.
Comparative Data on Reaction Conditions for Heck Reaction
The following table summarizes the effect of different reaction parameters on the yield of the desired coupled product and the formation of the decarboxylated byproduct. Data is compiled from various studies on similar substrates and serves as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Sodium Acetate (NaOAc) | K₂CO₃ and NaOAc are generally milder and may reduce decarboxylation compared to stronger organic bases. |
| Ligand | None (ligandless) | Triphenylphosphine (PPh₃) | Tricyclohexylphosphine (PCy₃) | Bulky and electron-donating ligands like PCy₃ can improve catalyst stability and selectivity, reducing side reactions. |
| Solvent | DMF | NMP | Dioxane | Polar aprotic solvents are standard, but their specific interactions can influence the reaction outcome. |
| Temperature | 120 °C | 100 °C | 80 °C | Lower temperatures are highly recommended to minimize decarboxylation. |
Experimental Protocol: Optimized Heck Reaction to Suppress Decarboxylation
This protocol provides a robust starting point for performing a Heck reaction with this compound while minimizing decarboxylation.
-
Reagents:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
Tricyclohexylphosphine (PCy₃) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine this compound, K₂CO₃, Pd(OAc)₂, and PCy₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF and the alkene via syringe.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Logical Relationship for Preventing Decarboxylation in Cross-Coupling Reactions
Caption: Key parameters influencing the prevention of decarboxylation.
Signaling Pathway for Decarboxylation vs. Desired Coupling
The following diagram illustrates the competing reaction pathways for this compound in a palladium-catalyzed cross-coupling reaction.
Caption: Competing pathways of decarboxylation and cross-coupling.
References
Troubleshooting peak broadening in NMR of 4-Bromocinnamic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak broadening in the NMR analysis of 4-Bromocinnamic acid.
Troubleshooting Guide: Resolving Peak Broadening
Question: Why are the peaks in the 1H NMR spectrum of my this compound sample broad?
Peak broadening in the NMR spectrum of this compound can arise from instrumental issues, sample preparation errors, or inherent chemical properties of the molecule. Follow this guide to diagnose and resolve the issue.
Step 1: Differentiating Between Instrumental and Sample-Related Issues
First, examine the entire spectrum, including the residual solvent peak and any internal standards (e.g., TMS).
-
If all peaks (analyte, solvent, standard) are broad: The issue is likely instrumental, most commonly poor magnetic field homogeneity.[1][2][3]
-
If only the this compound peaks are broad: The problem is related to the sample itself. Proceed to the next steps.
Step 2: Addressing Sample Preparation and Concentration Effects
Improper sample preparation is a common source of poor spectral quality.[3]
Issue: High Concentration and Aggregation
Aromatic carboxylic acids like this compound can form intermolecular hydrogen bonds and engage in π-stacking, leading to aggregation, especially at high concentrations.[3][4] This increases the solution's viscosity and slows molecular tumbling, resulting in broader peaks.[3][5]
-
Solution 1: Dilute the Sample. Prepare a new, more dilute sample. Slower molecular motion for larger molecules or aggregates leads to shorter T2 relaxation times and broader peaks.[5]
-
Solution 2: Change the Solvent. Use a solvent that can disrupt hydrogen bonding, such as DMSO-d6 or Methanol-d4.[4][6] These solvents can form hydrogen bonds with the analyte, preventing self-aggregation.[4]
Issue: Poor Solubility and Particulate Matter
Undissolved particles will severely degrade the magnetic field homogeneity, causing broad and distorted peaks.[2][3][7]
-
Solution: Ensure your sample is fully dissolved. If necessary, filter the sample through a pipette with a cotton or glass wool plug into a clean NMR tube.[7][8][9]
Issue: Paramagnetic Impurities
The presence of paramagnetic substances, such as dissolved molecular oxygen or trace metal ions, can cause significant peak broadening.[1][3]
-
Solution: Degas the sample by bubbling an inert gas like nitrogen or argon through the solution before capping the NMR tube.
Step 3: Investigating Chemical Exchange Phenomena
The carboxylic acid proton of this compound is acidic and can undergo chemical exchange with other labile protons, such as trace amounts of water in the solvent.[10][11]
-
Observation: The carboxylic acid proton peak (typically around 10-13 ppm) may be particularly broad or even unobservable.[11][12]
-
Solution 1: D2O Exchange. Add a drop of deuterium (B1214612) oxide (D2O) to the NMR tube and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear, confirming its identity.
-
Solution 2: Use a Dry Solvent. Ensure that the deuterated solvent used is anhydrous.
The following diagram outlines a systematic workflow for troubleshooting peak broadening in the NMR analysis of this compound.
Caption: A step-by-step workflow for troubleshooting broad NMR peaks.
Quantitative Data Summary
The following table provides recommended parameters for preparing an NMR sample of this compound.
| Parameter | Recommendation | Rationale |
| Concentration (¹H NMR) | 1-10 mg / 0.5-0.6 mL | To avoid aggregation and viscosity-related broadening.[7][8] |
| Concentration (¹³C NMR) | 10-50 mg / 0.5-0.6 mL | Higher concentration is needed due to the lower sensitivity of ¹³C nucleus.[7][8] |
| Recommended Solvents | CDCl₃, DMSO-d₆, Acetone-d₆ | CDCl₃ is common for non-polar compounds, while DMSO-d₆ can disrupt hydrogen bonding and prevent aggregation.[2][6] |
| Solvent Volume | 0.5 - 0.6 mL | Ensures sufficient sample height (~40 mm) in a standard 5 mm NMR tube for proper shimming.[7] |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate the vial until the solid is completely dissolved.[13]
-
If any particulate matter remains, filter the solution through a pipette with a cotton plug directly into a clean 5 mm NMR tube.[8][9]
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[13]
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and gently invert it several times to mix.
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity.
Frequently Asked Questions (FAQs)
Q1: Why does the carboxylic acid proton of this compound often appear as a broad singlet? The hydroxyl proton of the carboxylic acid group is acidic and can participate in rapid chemical exchange with other labile protons, such as trace water in the solvent, or through intermolecular hydrogen bonding with other this compound molecules.[10][11] This exchange process occurs on a timescale comparable to the NMR experiment, leading to a broadening of the signal.[5][10]
Q2: Can the pH of the sample affect the NMR spectrum? Yes, the chemical shifts of carbons near the carboxylic acid group can be pH-dependent.[14][15] While not a primary cause of broadening unless the pH is near the pKa and exchange is intermediate, significant changes in pH will alter the ionization state of the carboxylic acid, leading to changes in chemical shifts.[14]
Q3: How does molecular aggregation of this compound lead to peak broadening? this compound can self-associate in solution through hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings. This forms larger molecular aggregates. These larger entities tumble more slowly in solution, which leads to a shorter transverse relaxation time (T₂) and, consequently, broader NMR signals.[3][5]
The diagram below illustrates the intermolecular interactions that can lead to the aggregation of this compound molecules.
Caption: Aggregation of this compound via H-bonding and π-stacking.
Q4: I've tried diluting the sample, but the peaks are still broad. What should I try next? If dilution does not resolve the issue, consider changing to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄.[4] If that fails, the broadening may be due to paramagnetic impurities. Try preparing a fresh sample, ensuring all glassware is scrupulously clean, and degassing the solvent before use.
Q5: Could the choice of NMR tube affect the spectral quality? Yes, using low-quality or scratched NMR tubes can negatively impact magnetic field homogeneity and lead to broader peaks.[13] Always use clean, high-quality NMR tubes for the best results.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromocinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromocinnamic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Perkin Reaction: - Incomplete reaction due to insufficient heating or reaction time.[1][2] - Presence of moisture, which can hydrolyze acetic anhydride (B1165640) and deactivate the catalyst.[1] - Suboptimal reagent molar ratio.[1] - Side reactions such as aldol (B89426) condensation or self-condensation of the anhydride.[1][2] | Perkin Reaction: - Ensure the reaction is heated to the optimal temperature (typically 160-180°C) for a sufficient duration (4-10 hours).[1] - Use anhydrous sodium acetate (B1210297) and thoroughly dry all glassware.[1] - A common molar ratio for similar reactions is 1 (aldehyde) : 1.5 (acetic anhydride) : 0.6 (sodium acetate).[1] - Control the reaction temperature and time to minimize side reactions.[1] |
| Heck Reaction: - Inefficient catalyst system or catalyst deactivation. - Incorrect choice of base or solvent.[3] - Low catalyst loading.[4] | Heck Reaction: - Screen different palladium catalysts and ligands. Pd(OAc)₂ is a common choice.[3][5] - Optimize the base (e.g., sodium carbonate) and solvent (e.g., water).[3] - For difficult reactions, consider increasing the catalyst loading.[4] | |
| Formation of Resinous/Tar-like Byproducts | - Prolonged heating at high temperatures, leading to polymerization and charring.[1] | - Avoid excessively high temperatures and prolonged heating.[1] Monitor the reaction progress closely. |
| Product is Colored (Not White) | - Presence of residual bromine.[6] | - Wash the product thoroughly with a suitable solvent, such as methanol, to remove traces of bromine.[6] |
| Difficulty in Product Purification | - Traces of starting materials or byproducts co-precipitating with the product. - Difficulty in removing acetic acid (in Perkin reaction).[6] | - Recrystallization from a suitable solvent system (e.g., ethanol/water or glacial acetic acid) is often necessary.[3][7] - Multiple washings with cold water or a suitable solvent may be required.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common methods for synthesizing cinnamic acid derivatives, including this compound, are the Perkin reaction and the Heck reaction.[5] The Perkin reaction involves the condensation of an aromatic aldehyde (4-bromobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[8] The Heck reaction is a palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoiodobenzene or 4-bromobenzonitrile) with an alkene (acrylic acid).[3][5][9]
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: When working with the reagents for the synthesis of this compound, it is important to take the following safety precautions:
-
Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
High Temperatures: Both the Perkin and Heck reactions can require high temperatures, posing a risk of burns. Use appropriate heating apparatus and exercise caution.[1][3]
-
Acids and Bases: Handle strong acids (like hydrochloric acid for workup) and bases with care and appropriate PPE.[1][3]
-
This compound: This compound may cause irritation to the skin, eyes, and respiratory system. Handle with proper protective measures.[10]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting materials.[3]
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a white to off-white crystalline powder.[10] It is sparingly soluble in water but soluble in solvents like alcohol, ethyl acetate, and DMSO.[10][11] The melting point is in the range of 262-264 °C.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
This protocol is a generalized procedure based on the principles of the Perkin reaction for cinnamic acid synthesis.[1]
Materials:
-
4-bromobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is approximately 1:1.5:0.6.[1]
-
Reaction: Heat the mixture in an oil bath to 160-180°C for 4-10 hours.[1]
-
Workup: After cooling, add water to the reaction mixture and boil to hydrolyze any remaining acetic anhydride.
-
Precipitation: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound via Heck Reaction
This protocol is a generalized procedure based on the principles of the Heck reaction for cinnamic acid derivative synthesis.[3][5]
Materials:
-
4-Iodobenzonitrile or another suitable aryl halide
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (or another suitable base)
-
Water (as solvent)
-
Hydrochloric acid (dilute)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a reaction vessel, add the aryl halide (e.g., 4-iodobenzonitrile), acrylic acid, sodium carbonate, and the palladium catalyst (e.g., 1-2 mol%).[3]
-
Solvent Addition: Add water as the reaction solvent.[3]
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by TLC or GC-MS.[3]
-
Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of approximately 2 to precipitate the product.[3]
-
Isolation and Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol/water to yield pure this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Perkin Reaction.
Caption: Experimental workflow for the synthesis of this compound via the Heck Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. csub.edu [csub.edu]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. guidechem.com [guidechem.com]
- 11. parchem.com [parchem.com]
- 12. 4-溴肉桂酸,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]
Stability and storage conditions for 4-Bromocinnamic acid
This technical support center provides essential information on the stability and storage of 4-Bromocinnamic acid, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] Some suppliers recommend storage at -20°C for optimal stability.[5]
Q2: Is this compound stable under normal laboratory conditions?
Yes, this compound is generally considered stable under normal laboratory conditions.[2][6] However, it is important to minimize exposure to light, high temperatures, and incompatible materials to prevent degradation.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: What are the primary degradation pathways for this compound?
While specific studies on this compound are limited, based on related cinnamic acid derivatives and brominated aromatic compounds, the following degradation pathways are plausible under stress conditions:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization from the trans to the cis isomer. Debromination of the aromatic ring is also a potential photochemical reaction for brominated compounds.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) may occur.
-
Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester or amide derivatives of this compound would be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Strong oxidizing conditions can potentially lead to the formation of various oxidation products.
Q5: What are the visual signs of this compound degradation?
While subtle degradation may not be visible, significant decomposition might be indicated by a change in color (discoloration from its typical white to off-white appearance) or a change in the physical state of the solid. However, the most reliable way to assess stability is through analytical techniques like HPLC.
Storage and Stability Data
| Parameter | Recommended Conditions | Incompatible Materials |
| Storage Temperature | Cool, dry place. Some suppliers recommend -20°C for long-term storage.[5] | N/A |
| Humidity | Store in a dry environment in a tightly closed container.[1][2][4] | N/A |
| Light Exposure | Protect from light to prevent potential photo-isomerization or degradation. | N/A |
| Chemical Compatibility | N/A | Strong oxidizing agents, Strong bases[6] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling, storage, and analysis of this compound.
Caption: Troubleshooting common issues in storage and HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or in a photostability chamber.
-
-
Sampling: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For the thermally stressed solid, dissolve a weighed amount in the solvent at each time point.
-
Sample Preparation:
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point. UV detection should be set at a wavelength where this compound has significant absorbance (e.g., around 270-280 nm).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound. Calculate the percentage of degradation. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the formation of degradation products.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent organic pollutant - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid [file.scirp.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromocinnamic Acid and 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid and 4-chlorocinnamic acid are substituted derivatives of cinnamic acid, a compound known for its wide range of biological activities and as a precursor in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] The nature of the halogen substituent at the para-position of the phenyl ring significantly influences the reactivity of both the carboxylic acid functional group and the aromatic C-X bond. This guide provides an objective comparison of their reactivity, supported by physicochemical data and established experimental protocols, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Theoretical Framework: Electronic Effects of Halogen Substituents
The reactivity of 4-bromo- and 4-chlorocinnamic acid is primarily dictated by the electronic properties of the halogen substituent. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine are strongly electron-withdrawing through the sigma bond network. This effect acidifies the carboxylic acid proton and increases the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the benzene (B151609) ring, donating electron density. This effect is generally weaker than the inductive effect for halogens.
The net electronic effect of the substituent can be quantified using the Hammett equation , which provides substituent constants (σ) that measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center.[2]
Quantitative Data Summary
The following table summarizes key physicochemical properties that govern the reactivity of the two compounds.
| Property | This compound | 4-Chlorocinnamic Acid | Rationale for Reactivity Difference |
| Molecular Formula | C₉H₇BrO₂ | C₉H₇ClO₂[3] | Affects molar calculations and reaction stoichiometry. |
| Molecular Weight | 227.05 g/mol | 182.60 g/mol [3] | Important for accurate measurement of reagents. |
| pKa | ~4.35[4][5] | ~4.41[6] | A lower pKa indicates a stronger acid. The slightly lower pKa of this compound suggests it is a slightly stronger acid, which can influence acid-catalyzed reactions. |
| Hammett Constant (σp) | +0.23[7] | +0.23[7] | These values quantify the net electron-withdrawing effect of the substituent. The identical values suggest a very similar electronic influence on the aromatic ring system, affecting the reactivity of the carboxylic acid group. |
| C-X Bond Dissociation Energy | Weaker (C-Br) | Stronger (C-Cl) | The C-Br bond is weaker and more easily cleaved than the C-Cl bond, making this compound generally more reactive in palladium-catalyzed cross-coupling reactions. |
Reactivity in Key Organic Reactions
Acidity and Esterification Reactions
The electron-withdrawing nature of both halogens increases the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid. Based on their pKa values, this compound is a slightly stronger acid than 4-chlorocinnamic acid.[4][6] This increased acidity translates to a more electrophilic carbonyl carbon, which can enhance the rate of nucleophilic acyl substitution reactions like Fischer esterification.
Reaction Pathway: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[8]
Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki)
In palladium-catalyzed reactions such as the Heck and Suzuki couplings, the reactivity is determined by the strength of the carbon-halogen (C-X) bond. [1][9]The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step.
The general order of reactivity for aryl halides in these reactions is: I > Br > Cl . [10] This trend is due to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, This compound is significantly more reactive than 4-chlorocinnamic acid in Heck and Suzuki coupling reactions . While reactions with aryl chlorides are possible, they often require more forcing conditions, specialized catalysts, or longer reaction times compared to their aryl bromide counterparts. [11][12] Logical Relationship: Halogen Effects on Reactivity
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Halocinnamic Acid
This protocol is a general method for the synthesis of simple alkyl esters of 4-bromo- or 4-chlorocinnamic acid.
-
4-Halocinnamic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used as solvent, large excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Diethyl ether or ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-halocinnamic acid in a large excess of the desired alcohol.
-
Carefully add the concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 2: Heck Coupling of 4-Halocinnamic Acid
This protocol describes a typical Heck reaction to couple the 4-halocinnamic acid with an alkene, such as an acrylate.
-
4-Halocinnamic acid (1.0 eq)
-
Alkene (e.g., ethyl acrylate, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Base (e.g., triethylamine, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., DMF, acetonitrile, or water for green chemistry approaches)
[17]Procedure:
-
To a reaction vessel, add the 4-halocinnamic acid, base, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent, followed by the alkene.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified coupled product.
Experimental Workflow Diagram
Caption: A typical workflow for Heck synthesis and product isolation.
-
For reactions involving the carboxylic acid group , such as esterification, both compounds exhibit similar reactivity due to their identical Hammett constants, with a slight theoretical rate advantage for the 4-bromo derivative due to its marginally lower pKa.
-
For palladium-catalyzed cross-coupling reactions at the C-X bond, This compound is the superior substrate due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to faster and more efficient reactions under milder conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. p-Chlorocinnamic acid [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1200-07-3 [chemicalbook.com]
- 6. 4-Chlorocinnamic acid manufacturers and suppliers in india [chemicalbook.com]
- 7. Hammett substituent constants [stenutz.eu]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. gctlc.org [gctlc.org]
A Comparative Analysis of the Biological Activities of Bromo- and Fluoro-Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. Among the various substitutions on the cinnamic acid scaffold, halogenation has been a key strategy to modulate biological activity. This guide provides a comparative overview of the biological activities of bromo- and fluoro-substituted cinnamic acids, focusing on their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer valuable insights for researchers in the field of drug discovery and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of various bromo- and fluoro-cinnamic acid derivatives. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution, considering the variations in experimental conditions.
Table 1: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values indicating greater potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bromo-Cinnamic Acid Derivatives | |||
| 4-Chlorocinnamic acid methyl ester | Staphylococcus aureus | > Highest tested concentration | [1] |
| Fluoro-Cinnamic Acid Derivatives | |||
| α-Fluorocinnamic acid | Staphylococcus aureus | 15-25 mM | |
| α-Fluorocinnamic acid | Escherichia coli | 15-25 mM |
Note: Data for 4-chlorocinnamic acid is used as a proxy due to the limited availability of direct data for 4-bromocinnamic acid in the reviewed literature. Halogen substitutions can exhibit similar electronic effects.
Table 2: Antioxidant Activity
The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common measure of antioxidant capacity. Lower IC50 values signify stronger antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Bromo-Cinnamic Acid Derivatives | |||
| Data for specific bromo-cinnamic acids in DPPH assays is limited in the reviewed literature. | DPPH | - | |
| Fluoro-Cinnamic Acid Derivatives | |||
| Data for specific fluoro-cinnamic acids in DPPH assays is limited in the reviewed literature. | DPPH | - | |
| Related Cinnamic Acid Derivatives (for context) | |||
| Cinnamic acid | DPPH | 0.18 µg/mL | [2] |
| Acetyl derivative of cinnamic acid | DPPH | 0.16 µg/mL | [2] |
Note: While specific comparative data is unavailable, the antioxidant activity of cinnamic acid derivatives is generally attributed to the phenolic hydroxyl group. Halogen substitution can influence this activity through electronic effects.
Table 3: Anticancer Activity
The IC50 value in cytotoxicity assays, such as the MTT assay, represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-Cinnamic Acid Derivatives | |||
| 4-Bromo-5-phenylpenta-2,4-dienoic acid | MDA-MB-231 (Breast) | Notable activity | |
| 4-Bromo-5-phenylpenta-2,4-dienoic acid | HeLa (Cervical) | Notable activity | |
| Fluoro-Cinnamic Acid Derivatives | |||
| N–[(2–(4-Fluorobenzyl)methylthio)phenylsulfonyl]cinnamamide | HeLa (Cervical) | < 10 µg/mL | |
| N–[(2–(4-Fluorobenzyl)methylthio)phenylsulfonyl]cinnamamide | MCF-7 (Breast) | < 10 µg/mL |
Table 4: Enzyme Inhibitory Activity
Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase, which is involved in melanin (B1238610) production.
| Compound | Enzyme | IC50 (µM) | Reference |
| Bromo-Cinnamic Acid Derivatives | |||
| Data for specific bromo-cinnamic acids is limited in the reviewed literature. | Tyrosinase | - | |
| Fluoro-Cinnamic Acid Derivatives | |||
| Data for specific fluoro-cinnamic acids is limited in the reviewed literature. | Tyrosinase | - | |
| Related Chloro-Cinnamic Acid Derivatives (for context) | |||
| 2-Chlorocinnamic acid | Tyrosinase | 765 | [3] |
| 2,4-Dichlorocinnamic acid | Tyrosinase | 295 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Test Compounds: Stock solutions of the bromo- and fluoro-cinnamic acids are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds are also prepared in a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromo- or fluoro-cinnamic acid derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated.
Signaling Pathways
Cinnamic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Apoptosis Signaling Pathway
Many cinnamic acid derivatives induce apoptosis (programmed cell death) in cancer cells. A simplified representation of a common apoptosis pathway initiated by these compounds is depicted below.
Caption: Simplified extrinsic apoptosis pathway induced by cinnamic acid derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some cinnamic acid derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
References
A Comparative Guide to HPLC Purity Analysis of 4-Bromocinnamic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Bromocinnamic acid, a key building block in organic synthesis. We present a comparison of two reversed-phase HPLC protocols, offering insights into their effectiveness in separating the target compound from potential process-related impurities and isomers.
Common Impurities in this compound
The synthesis of this compound can result in a variety of impurities, the presence and quantity of which depend on the synthetic route and purification process. An effective analytical method must be capable of resolving this compound from these potential impurities. Key impurities may include:
-
Starting Materials: Residual unreacted starting materials.
-
Isomers: The presence of the cis isomer of this compound alongside the predominantly trans form.
-
Over-brominated Species: Products of excessive bromination, such as dibrominated cinnamic acid derivatives.
-
Precursors: Related compounds from earlier in the synthetic pathway.
This guide will focus on two distinct reversed-phase HPLC methods to illustrate how the choice of organic modifier in the mobile phase can impact the separation of this compound from its potential impurities.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the hypothetical performance data for two HPLC methods for the purity analysis of this compound. The data focuses on key chromatographic parameters: retention time (RT), resolution (Rs) between adjacent peaks, and peak asymmetry (As).
Method A: Acetonitrile as Organic Modifier
| Compound | Retention Time (RT) (min) | Resolution (Rs) | Asymmetry (As) |
| cis-4-Bromocinnamic acid | 5.8 | - | 1.1 |
| trans-4-Bromocinnamic acid | 7.2 | 2.5 | 1.0 |
| Dibromo-cinnamic acid | 8.5 | 2.1 | 1.2 |
Method B: Methanol (B129727) as Organic Modifier
| Compound | Retention Time (RT) (min) | Resolution (Rs) | Asymmetry (As) |
| cis-4-Bromocinnamic acid | 6.5 | - | 1.2 |
| trans-4-Bromocinnamic acid | 8.1 | 2.8 | 1.1 |
| Dibromo-cinnamic acid | 9.8 | 2.5 | 1.3 |
Comparison Summary:
Both methods provide adequate separation of trans-4-Bromocinnamic acid from its potential impurities. Method A, utilizing acetonitrile, offers a faster analysis time. In contrast, Method B, with methanol as the organic modifier, provides slightly better resolution between the main peak and the adjacent impurity peaks, which could be advantageous for more accurate quantification of closely eluting impurities. The choice between the two would depend on the specific requirements of the analysis, balancing the need for speed with the desired level of separation.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
General Sample Preparation
A stock solution of the this compound sample was prepared by accurately weighing and dissolving 10 mg of the compound in 10 mL of a 50:50 mixture of the respective organic modifier (acetonitrile for Method A, methanol for Method B) and water to achieve a concentration of 1 mg/mL. This solution was then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method A: Acetonitrile Gradient Elution
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Elution: A gradient program starting at 60% B, increasing to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method B: Methanol Gradient Elution
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Methanol
-
-
Elution: A gradient program starting at 70% B, increasing to 90% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC purity assessment of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Quantitative NMR (qNMR) for 4-Bromocinnamic Acid Assay: A Comparative Guide
An objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the precise assay of 4-Bromocinnamic acid, complete with experimental data and detailed protocols.
Quantitative Nuclear Magnetic Resonance (qNMR) is increasingly recognized as a powerful primary analytical method for determining the purity and concentration of organic molecules, offering a valuable alternative to traditional chromatographic techniques like HPLC.[1][2] Its key advantage lies in the direct relationship between the NMR signal intensity and the number of atomic nuclei, allowing for accurate quantification without the need for analyte-specific reference standards.[2][3] This guide provides a detailed comparison of qNMR and HPLC for the quantitative analysis of this compound, a common building block in organic synthesis.[4]
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC depends on the specific requirements of the analysis, such as the need for a primary method, sample throughput, and available expertise. While HPLC often provides higher sensitivity, qNMR excels in accuracy and does not require calibration curves with the specific analyte.[2][5]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to an internal standard.[2] | Separation based on analyte partitioning between a stationary and mobile phase, with quantification against a reference standard curve.[6] |
| Reference Standard | Requires a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) of known purity; does not require a this compound standard.[7][8] | Requires a highly purified and characterized reference standard of this compound.[6] |
| Accuracy & Precision | High accuracy as a primary ratio method. Precision (RSD) is typically very low, often below 1-2%.[8][9] | Accuracy is dependent on the purity of the reference standard. Precision is generally high, with RSD values also typically below 2%.[9] |
| Linearity | Excellent linearity over a wide dynamic range.[5][9] | Excellent linearity within a defined calibration range.[5][9] |
| LOD/LOQ | Generally higher (less sensitive) than HPLC.[5][9] | Generally lower (more sensitive) than qNMR, making it suitable for trace analysis.[5][9] |
| Sample Preparation | Simple: accurate weighing of the sample and internal standard, followed by dissolution.[10] | More complex: may require filtration, dilution, and preparation of a multi-point calibration curve. |
| Analysis Time | Faster per sample once the method is established, as no calibration curve is needed for each batch.[3][5] | Can be slower due to the need to run multiple calibration standards with each analytical batch. |
| Solvent Consumption | Minimal, making it an environmentally friendly technique.[5] | Higher solvent consumption due to the continuous flow of the mobile phase.[11] |
| Structural Info | Provides structural confirmation of the analyte in the same experiment.[1][3] | Provides retention time data but no inherent structural information. |
Experimental Workflows
The workflows for qNMR and HPLC assays differ significantly, primarily in the calibration approach.
Detailed Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
This protocol is designed for the assay of this compound using a suitable internal standard.
a. Materials and Reagents:
-
This compound (Analyte)
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone (DMSO₂) of certified purity (>99.5%).[7]
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), as this compound is soluble in this solvent.[12]
-
NMR tubes: 5 mm high precision.
-
Analytical balance (readability to 0.01 mg or better).[10]
b. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 8-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial for 1 minute to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
c. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard 1D proton pulse sequence (e.g., Bruker 'zg30' or 'zg90').
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is generally sufficient for quantitative accuracy).[8]
-
Pulse Angle: 90° flip angle for maximum signal intensity.[8]
-
Acquisition Time (AQ): A minimum of 2.5-4 seconds to ensure adequate digital resolution.[13]
-
Number of Scans (NS): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks of interest.[14]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[10]
d. Data Processing and Calculation:
-
Apply Fourier transform to the FID with a line broadening factor (LB) of 0.1-0.3 Hz.[10]
-
Carefully phase the spectrum and perform a baseline correction.
-
Select well-resolved, non-overlapping signals for both this compound (e.g., the vinyl protons) and the internal standard (e.g., the singlet for Maleic acid).[8]
-
Integrate the selected signals.
-
Calculate the purity (Purityₐ) of this compound using the following equation:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ, Iₛ: Integral values for the analyte and standard.
-
Nₐ, Nₛ: Number of protons for the respective integrated signals.
-
Mₐ, Mₛ: Molar masses of the analyte and standard.
-
mₐ, mₛ: Masses of the analyte and standard.
-
Purityₛ: Purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general method for the assay of this compound.
a. Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[2]
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acid modifier to ensure the analyte is in its protonated form. A good starting point is 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~270-280 nm (based on the chromophore).
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh ~25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute if necessary to fall within the calibration range.
c. Analysis and Calculation:
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Determine the linearity (R² > 0.99).
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the assay of the sample using the weighed amount and the measured concentration.
References
- 1. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 4. This compound, predominantly trans 98 1200-07-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. qNMR - BIPM [bipm.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. acgpubs.org [acgpubs.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. shimadzu.com [shimadzu.com]
- 12. rsc.org [rsc.org]
- 13. bipm.org [bipm.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 4-Bromocinnamic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Bromocinnamic acid is crucial for various applications, from quality control in manufacturing to pharmacokinetic studies. This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, complete with supporting data from analogous compounds, detailed experimental protocols, and a general workflow.
While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques applied to other cinnamic acid derivatives are directly transferable. This guide leverages data from closely related compounds to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance of different analytical techniques for the quantification of this compound, based on data from similar molecules.
| Analytical Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Separation based on polarity and quantification by UV absorbance. | ≥ 0.998[1] | 98.0% - 102.0%[1][2] | ≤ 2.0%[1] | ~2.5 µg/mL[1] | ~8.0 µg/mL[1] |
| GC-MS | Separation of volatile compounds followed by mass-based detection and quantification. | > 0.999[3] | 98.3% - 101.6%[3] | ≤ 1.51%[3] | Analyte dependent | Analyte dependent |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | > 0.999 | 98.86% - 101.44%[4] | < 2%[4] | ~0.55 µg/mL[5] | ~1.66 µg/mL[5] |
Experimental Workflows and Logical Relationships
A general workflow for the analytical method development and validation for this compound quantification is outlined below. This process ensures the selected method is fit for its intended purpose.
Caption: General workflow for analytical method development and validation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are proposed experimental protocols for the quantification of this compound based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for 2-Methoxycinnamic acid and is expected to provide excellent selectivity and sensitivity for this compound.[1]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: A mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 70:30, v/v). The exact ratio may need optimization.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: To be determined by scanning a standard solution (likely around 270-290 nm).
4. Method Validation Procedure:
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject at least five concentrations of the working standard solutions. Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.998.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The Relative Standard Deviation (% RSD) for both should be ≤ 2.0%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be required to improve the volatility and chromatographic behavior of this compound.
1. Instrumentation and Materials:
-
GC-MS system
-
Appropriate capillary column (e.g., DB-5ms)
-
This compound reference standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Acetonitrile, Ethyl acetate)
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample or standard and dissolve in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to a more volatile silyl (B83357) ester.
-
Cool the sample before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
4. Method Validation Procedure:
-
Follow a similar validation protocol as for HPLC, with acceptance criteria adapted for GC-MS analysis. Linearity (R²) should be > 0.999, and accuracy and precision should be within acceptable limits as per ICH guidelines.[3]
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of this compound in simple matrices without significant interfering substances.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Solvent (e.g., Methanol, Ethanol, or a suitable buffer)
2. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution of known concentration and then a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
3. Method Validation Procedure:
-
Linearity: The calibration curve of absorbance versus concentration should be linear with a correlation coefficient (R²) > 0.999.
-
Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution.
-
Precision: Measure the absorbance of replicate samples to determine the repeatability and intermediate precision. The % RSD should be less than 2%.[4]
Logical Relationships in Method Validation
The validation parameters are interconnected and follow a logical progression.
Caption: Interdependence of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. ijpca.org [ijpca.org]
A Comparative Guide to the Synthetic Routes of 4-Bromocinnamic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromocinnamic acid is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides an objective comparison of four common synthetic routes to this compound: the Perkin reaction, the Knoevenagel condensation, the Heck reaction, and the Wittig reaction. The performance of each method is evaluated based on reported experimental data, with detailed protocols provided for reproducibility.
Comparison of Synthetic Routes
The choice of synthetic route to this compound depends on factors such as desired yield, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative data for each of the four main synthetic pathways.
| Reaction | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| Perkin Reaction | 4-Bromobenzaldehyde (B125591), Acetic Anhydride (B1165640) | Sodium Acetate (B1210297) or Potassium Acetate | 180°C, 8 hours (conventional heating) | 70-80 |
| Knoevenagel Condensation | 4-Bromobenzaldehyde, Malonic Acid | Pyridine (B92270), Piperidine (B6355638) | 100°C, 4 hours | 97-99 |
| Heck Reaction | 4-Bromoiodobenzene, Acrylic Acid | Palladium(II) Acetate, Triethylamine | 80-90°C, 1 hour | ~36 |
| Wittig Reaction | 4-Bromobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Aqueous Sodium Hydroxide (B78521) | Room Temperature to 60°C, several hours (one-pot) | 60-96 |
*Yields reported for analogous substituted cinnamic acids.
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on key experimental considerations.
Caption: A decision-making flowchart for selecting a synthetic route.
Experimental Protocols
Perkin Reaction
The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides.[1]
Procedure: A mixture of 4-bromobenzaldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous potassium acetate (7 mmol) is heated at 180°C for 8 hours.[2] The hot reaction mixture is then poured into water. The resulting crude this compound is purified by recrystallization.
Knoevenagel Condensation
The Knoevenagel condensation, particularly the Doebner modification, is a high-yielding method for the synthesis of substituted cinnamic acids.[3]
Procedure: In a round-bottom flask, 4-bromobenzaldehyde (20 mmol) and malonic acid (30 mmol) are dissolved in pyridine (8 mL). A catalytic amount of piperidine (approximately 3 drops) is added. The mixture is heated with stirring in an oil bath at 100°C for 4 hours. After cooling, the reaction mixture is poured into dilute hydrochloric acid, leading to the precipitation of this compound. The solid is collected by filtration, washed with water, and recrystallized.[4]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]
Procedure: In a reaction vessel, 4-bromoiodobenzene (1 mmol), acrylic acid (1.2 mmol), and sodium carbonate (2 mmol) are combined. A palladium catalyst, such as palladium(II) acetate (1-2 mol%), is added, followed by water (5-10 mL) as the solvent. The mixture is heated to 80-90°C and stirred for 1 hour. After cooling, the mixture is acidified with dilute HCl to precipitate the product. The crude this compound is then collected by filtration and purified.[5]
Wittig Reaction
The Wittig reaction offers a versatile method for alkene synthesis. A one-pot olefination-hydrolysis approach can directly yield cinnamic acids.[6]
Procedure: (Carbethoxymethylene)triphenylphosphorane (1.1 mmol) and 4-bromobenzaldehyde (1.0 mmol) are suspended in an aqueous sodium hydroxide solution (e.g., 10% w/w, 20 mL). The mixture is stirred vigorously at a temperature between room temperature and 60°C for several hours. The reaction first forms the ethyl ester of this compound, which is subsequently hydrolyzed in situ. Upon completion, the mixture is cooled and filtered to remove the triphenylphosphine (B44618) oxide byproduct. The aqueous filtrate is then acidified with cold, dilute hydrochloric acid to precipitate the this compound, which is collected by filtration and dried.[4]
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Cinnamic Acid Derivatives: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the electronic properties of small molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 4-Bromocinnamic acid and related cinnamic acid derivatives, leveraging Density Functional Theory (DFT) studies.
Cinnamic acid and its derivatives are a class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of different functional groups to the cinnamic acid scaffold can dramatically alter its electronic structure and, consequently, its chemical and biological properties. This guide focuses on this compound, a halogenated derivative, and compares its anticipated electronic characteristics with experimentally and computationally determined properties of other key cinnamic acid analogues.
Comparison of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[2] Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide valuable insights into the molecule's reactivity, kinetic stability, and electronic transitions.[3]
Below is a comparative table summarizing key electronic and physical properties of this compound and other relevant cinnamic acid derivatives.
| Property | This compound | Cinnamic Acid | trans-4-Methoxycinnamic Acid |
| Chemical Formula | C₉H₇BrO₂[1] | C₉H₈O₂ | C₁₀H₁₀O₃[3] |
| Molar Mass ( g/mol ) | 227.05 | 148.16 | 178.18[3] |
| Melting Point (°C) | 262-264[4][5] | 133 | 172-174 |
| HOMO Energy (eV) | Not available | -6.69 (Calculated)[2] | -5.9160 (Calculated)[3] |
| LUMO Energy (eV) | Not available | -1.21 (Calculated)[2] | -1.6275 (Calculated)[3] |
| HOMO-LUMO Gap (eV) | Not available | 5.48 (Calculated)[2] | 4.2885 (Calculated)[3] |
Note: The electronic property data for Cinnamic Acid and trans-4-Methoxycinnamic Acid are derived from DFT calculations as cited.
Experimental and Computational Protocols
The data presented in this guide are based on established experimental techniques and computational methodologies.
Synthesis and Characterization
The synthesis of cinnamic acid derivatives can be achieved through various organic reactions. For instance, 4-bromocinnamic anhydride (B1165640) has been synthesized via a one-pot condensation reaction of this compound using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.[6] The resulting products are typically characterized using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
-
X-ray Crystallography: To determine the solid-state structure.[6][7]
DFT Computational Details
The computational data for cinnamic acid derivatives cited in this guide were obtained using Density Functional Theory. A typical computational workflow is as follows:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. A common functional and basis set combination for such calculations is B3LYP with a 6-311G(d,p) or 6-311++G(d,p) basis set.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Once the geometry is optimized, electronic properties such as HOMO and LUMO energies are calculated at the same level of theory.[2][3]
The following Graphviz diagram illustrates the logical workflow of a typical DFT study on a cinnamic acid derivative.
Caption: Workflow of a DFT study on cinnamic acid derivatives.
Signaling Pathways and Logical Relationships
The electronic properties of cinnamic acid derivatives are crucial in determining their interactions within biological systems. For instance, the HOMO-LUMO gap can be related to the molecule's ability to participate in charge-transfer interactions with biological macromolecules, a key mechanism in drug action. The diagram below illustrates the relationship between molecular structure, electronic properties, and potential biological activity.
Caption: Molecular properties influencing biological activity.
References
- 1. Page loading... [guidechem.com]
- 2. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsisinternational.org [rsisinternational.org]
- 4. This compound, predominantly trans 98 1200-07-3 [sigmaaldrich.com]
- 5. 4-溴肉桂酸,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of the Antioxidant Potential of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic acid found in various plants, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities, including potent antioxidant properties.[1][2] This guide provides an objective comparison of the antioxidant activity of various cinnamic acid derivatives, supported by quantitative experimental data. Detailed methodologies for key antioxidant assays are presented to ensure reproducibility, and relevant cellular signaling pathways are illustrated to provide a deeper understanding of their mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of cinnamic acid derivatives is influenced by the nature and position of substituent groups on the phenyl ring.[3] Generally, derivatives with phenolic hydroxyl groups exhibit strong free radical scavenging properties.[2][4] The following tables summarize the quantitative data from various studies, employing common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).
| Compound/Derivative | DPPH IC50 (µg/mL) | Reference |
| Cinnamic Acid | 0.18 | [5] |
| Acetyl Derivative of Cinnamic Acid | 0.16 | [6] |
| Ferulic Acid | ~2.9 - 12.0 | [5] |
| p-Coumaric Acid | - | |
| Caffeic Acid | - | |
| Sinapic Acid | - | |
| 3,4-dimethoxycinnamic acid | - | |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | Potent antioxidants | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | ABTS IC50 (µM) | Reference |
| Ferulic Acid | 12 | [5] |
| Compound | FRAP Value (µM Fe(II)) | Reference |
| Ferulic Acid | ~40-100 (concentration dependent) | [5] |
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][8]
Procedure:
-
Sample Preparation: Prepare various concentrations of the cinnamic acid derivatives in a suitable solvent like methanol.[6]
-
DPPH Solution: A fresh solution of DPPH in the same solvent (e.g., 0.004% w/v) is prepared.[6]
-
Reaction: Mix the sample solutions with the DPPH solution.[8]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1][6]
-
Measurement: The decrease in absorbance is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[1][5]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined from a dose-response curve.[5][6]
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[1]
Procedure:
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]
-
Dilution: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at 734 nm.[1]
-
Reaction: The antioxidant sample is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).[5]
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.[1][11]
-
Reaction: The test compound is added to the FRAP reagent and incubated. The reduction of the ferric-tripyridyltriazine complex results in the formation of an intense blue color.[1]
-
Measurement: The absorbance is measured at a specific wavelength (around 593 nm).[1][11]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to that of a known standard, such as FeSO₄.[1][11]
Cellular Mechanisms of Antioxidant Action
Cinnamic acid derivatives exert their antioxidant effects through various cellular mechanisms, including the activation of the Nrf2-ARE signaling pathway. This pathway plays a crucial role in regulating the expression of antioxidant and detoxifying enzymes.
Caption: Activation of the Nrf2-ARE signaling pathway by cinnamic acid derivatives.
The workflow for a typical antioxidant assay, such as the DPPH assay, can be visualized as follows:
Caption: General workflow for the DPPH radical scavenging assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromocinnamic Acid
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-Bromocinnamic acid against other halogenated cinnamic acid derivatives. The data presented herein is supported by experimental protocols to ensure reproducibility and aid in method development.
Comparison of Fragmentation Patterns
The mass spectra of halogenated cinnamic acids are characterized by several key fragmentation pathways, primarily influenced by the position and nature of the halogen substituent on the phenyl ring. Below is a comparative summary of the major fragment ions observed for this compound and its analogues.
| Compound | Molecular Ion (M+) [m/z] | [M-OH]+ [m/z] | [M-COOH]+ [m/z] | [M-Br]+ or [M-Cl]+ [m/z] | [C7H4Br/Cl]+ or [C7H5]+ [m/z] | Other Key Fragments [m/z] |
| This compound | 226/228 | 209/211 | 181/183 | 147 | 155/157 | 102, 76 |
| m-Bromocinnamic acid | 226/228 | 209/211 | 181/183 | 147 | 155/157 | 102, 76 |
| 4-Chlorocinnamic acid | 182/184 | 165/167 | 137/139 | 147 | 138/140 | 102, 75 |
Note: The presence of bromine (Br) and chlorine (Cl) isotopes (79Br/81Br and 35Cl/37Cl) results in characteristic isotopic patterns for bromine- and chlorine-containing fragments, with M+2 peaks of nearly equal intensity for bromine and approximately one-third the intensity for chlorine.
The fragmentation of this compound is initiated by the loss of a hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (-CO) to form the corresponding cinnamoyl cation. A key fragmentation pathway for halogenated cinnamic acids is the loss of the halogen atom.
Fragmentation Pathway of this compound
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocols
The following provides a typical experimental protocol for the analysis of cinnamic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation and Derivatization:
-
To enhance volatility for GC analysis, carboxylic acids are often derivatized. A common method is silylation.
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine (anhydrous).
-
Procedure:
-
Dissolve a known amount of the cinnamic acid derivative in a small volume of anhydrous pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
The resulting solution containing the trimethylsilyl (B98337) (TMS) ester can be directly injected into the GC-MS system.
-
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 50 to 350.
-
Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with other halogenated derivatives. The provided experimental protocol offers a starting point for researchers to develop and validate their own analytical methods for these compounds.
Safety Operating Guide
Proper Disposal of 4-Bromocinnamic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromocinnamic acid, a common intermediate in organic synthesis. Adherence to these procedures is critical for laboratory safety and environmental protection.
I. Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
II. Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| Melting Point | 260-265 °C |
| Boiling Point | 344.9 ± 17.0 °C (Predicted) |
| Solubility | Insoluble in water. Soluble in alcohol, ethyl acetate, and DMSO.[3][4][5][6][7] |
| Toxicity (LD50) | Intraperitoneal (mouse): > 250 mg/kg[6] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
III. Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1][2]
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE and carefully sweep up the solid material.
-
Collect the spilled material in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials for disposal as hazardous waste.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]
- 4. CAS 50663-21-3: this compound | CymitQuimica [cymitquimica.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 1200-07-3 [chemicalbook.com]
- 7. This compound, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromocinnamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromocinnamic acid, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a culture of safety and build deep trust in your laboratory practices.
This compound is a compound that, while valuable in research, presents potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is therefore critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for various activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid | Chemical fume hood or ventilated balance enclosure.[4][5] | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[4] | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities.[1][6][7] | NIOSH-approved N95 dust mask or higher-level respirator for larger quantities or if dust is generated.[1] | Laboratory coat.[5][8] |
| Preparing Solutions | Chemical fume hood.[8] | Chemical-resistant gloves (e.g., nitrile). | Safety goggles.[9] | Not generally required if handled in a fume hood. | Laboratory coat.[5][8] |
| Conducting Reactions | Chemical fume hood.[8] | Chemical-resistant gloves (e.g., nitrile). | Safety goggles and a face shield.[7] | Not generally required if handled in a fume hood. | Laboratory coat.[5][8] |
| Handling Waste and Spills | Well-ventilated area or chemical fume hood. | Heavy-duty, chemical-resistant gloves. | Safety goggles and a face shield.[7] | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Chemical-resistant apron or coveralls.[7][9] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Weighing paper or boat
-
Spatula
-
Beaker or flask
-
Stir bar and stir plate (optional)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula. Avoid creating dust.[10]
-
Record the weight.
-
-
Dissolving:
-
Place a beaker or flask containing the appropriate volume of solvent on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
If necessary, add a stir bar and begin stirring to facilitate dissolution.
-
-
Cleanup:
-
Clean the spatula and any other contaminated utensils with an appropriate solvent in the fume hood.
-
Dispose of the weighing paper and any contaminated bench paper in a designated solid waste container.
-
Wipe down the work surface in the fume hood with a damp cloth or sponge.
-
-
Waste Disposal:
Visualizing Safety Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for Safely Handling this compound.
Caption: Logical Relationship of Hazard Controls.
References
- 1. 4-溴肉桂酸,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. lgcstandards.com [lgcstandards.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
